Product packaging for DMH2(Cat. No.:)

DMH2

Cat. No.: B607155
M. Wt: 451.5 g/mol
InChI Key: DXLXRNZCYAYUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMH2 is a bone morphogenetic protein (BMP) type I receptor antagonist. It acts by decreasing growth and inducing cell death of lung cancer cell lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25N5O2 B607155 DMH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXRNZCYAYUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Interactions of DMH2: An In-Depth Technical Guide to its In Vitro Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro biological targets of DMH2 (4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), a potent and selective small molecule inhibitor. This compound is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, evolving from early research on dorsomorphin. It is recognized primarily for its inhibition of Type I Bone Morphogenetic Protein (BMP) receptors, which are critical nodes in cellular signaling pathways governing embryogenesis, tissue homeostasis, and disease. This document details its target affinity, selectivity profile, the signaling context of its primary targets, and the experimental protocols used for its characterization.

Primary Biological Targets and In Vitro Potency

This compound is a potent inhibitor of several Activin receptor-like kinases (ALKs), which function as Type I BMP receptors. Its inhibitory activity is most pronounced against ALK2, ALK3, and ALK6. The quantitative inhibitory constants (Ki) establish its rank order of potency and provide a basis for its use as a selective chemical probe in biomedical research.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been characterized through biochemical kinase assays. The data presented below is compiled from publicly available pharmacological datasheets.

Target KinaseCommon NameInhibitory Constant (Ki)
ACVR1ALK243 nM
BMPR1AALK35.4 nM
BMPR1BALK6<1 nM
TGFBR2TGF-β RII85 nM

Kinase Selectivity Profile

A critical aspect of any chemical inhibitor is its selectivity. This compound exhibits significant selectivity for the aforementioned BMP Type I receptors over other related kinases. This selectivity is crucial for attributing observed biological effects to the inhibition of a specific pathway.

Selectivity Statement: this compound displays over 30-fold selectivity for its primary targets compared to ALK4, ALK5, BMPR2 (Type II BMP receptor), AMP-activated protein kinase (AMPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While a comprehensive, kinome-wide screening panel for this compound is not publicly available, the data on related compounds suggest that inhibitors of this class can have off-target effects at higher concentrations[1]. For instance, the related compound LDN-193189 potently inhibits a number of kinases outside the BMP pathway[1]. Therefore, careful dose-response studies are essential in experimental design.

Core Signaling Pathway: BMP/SMAD Canonical Pathway

This compound exerts its biological effects by intercepting the canonical BMP signaling cascade. This pathway is initiated by the binding of a BMP ligand (e.g., BMP2, BMP4, BMP7) to a complex of Type I and Type II serine/threonine kinase receptors. The Type II receptor phosphorylates and activates the Type I receptor (e.g., ALK2, ALK3, ALK6), which then propagates the signal downstream. This compound acts as an ATP-competitive inhibitor of the Type I receptor kinase domain, preventing the phosphorylation of its downstream targets.

BMP_Signaling_Pathway Canonical BMP/SMAD Signaling Pathway and Point of this compound Inhibition cluster_extracellular Extracellular Space cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPRII BMPRII (Type II Receptor) BMP Ligand->BMPRII Binds ALK2 ALK2/3/6 (Type I Receptor) BMPRII->ALK2 R_SMAD SMAD1/5/8 ALK2->R_SMAD Phosphorylates (P) p_R_SMAD p-SMAD1/5/8 SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Binds SMAD4 Co-SMAD4 SMAD4->SMAD_Complex Binds DNA Target Gene Promoters SMAD_Complex->DNA Translocates & Binds DNA Transcription Gene Transcription DNA->Transcription Regulates This compound This compound This compound->ALK2 Inhibits ATP Binding

Caption: Inhibition of the BMP Type I receptor (ALK2/3/6) kinase by this compound.

Experimental Methodologies

The characterization of this compound and its analogs relies on robust in vitro biochemical assays. The following protocol is a representative methodology for determining the inhibitory activity of compounds against BMP receptor kinases, based on protocols for closely related inhibitors[2].

In Vitro Radiometric Kinase Assay (HotSpot℠ Assay Platform)

This method is considered the gold standard for quantifying kinase activity and inhibition. It directly measures the incorporation of a radiolabeled phosphate from ATP onto a specific substrate.

Objective: To determine the IC50 or Ki value of this compound against a specific kinase (e.g., ALK2).

Materials:

  • Kinase: Purified, recombinant human ALK2 kinase domain.

  • Substrate: A suitable peptide or protein substrate for ALK2 (e.g., a generic substrate like casein or a specific SMAD-derived peptide).

  • ATP: [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP.

  • Inhibitor: this compound, dissolved in DMSO and prepared in a serial dilution.

  • Assay Buffer: Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

  • Filter Plates: Plates with membranes that capture peptides/proteins.

  • Scintillation Counter: For detecting radioactivity.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare serial dilution of this compound in DMSO C Add this compound dilutions and Master Mix to wells A->C B Prepare Master Mix: - Kinase (e.g., ALK2) - Substrate - Assay Buffer B->C D Initiate reaction by adding [γ-³³P]ATP solution (e.g., to 10 µM final ATP) C->D E Incubate at 30°C for a defined period (e.g., 40-120 min) D->E F Spot reaction mixture onto filter membrane E->F G Wash membrane to remove unincorporated [γ-³³P]ATP F->G H Measure retained radioactivity with a scintillation counter G->H I Calculate % inhibition vs. control (DMSO) and plot dose-response curve to find IC50 H->I

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Protocol Steps:

  • Compound Preparation: A 10-point, 3-fold serial dilution of this compound is prepared, typically starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: The kinase, substrate, and inhibitor are combined in a reaction buffer and pre-incubated.

  • Initiation: The kinase reaction is initiated by the addition of a mix of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set near the Km value for the specific kinase to ensure competitive binding kinetics.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the substrate.

  • Washing: The filter is washed multiple times to remove unreacted [γ-³³P]ATP.

  • Detection: The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the activity of a control reaction (containing DMSO vehicle instead of inhibitor). These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable chemical tool for the in vitro study of BMP signaling. Its high potency towards ALK2, ALK3, and ALK6, combined with significant selectivity over other kinases, allows for the targeted interrogation of the canonical BMP/SMAD pathway. The standardized biochemical assays outlined herein provide a robust framework for quantifying its inhibitory effects and for screening novel compounds. For drug development professionals and researchers, a thorough understanding of this compound's in vitro targets and selectivity profile is paramount for the accurate interpretation of experimental results and for guiding future discovery efforts targeting the BMP signaling axis.

References

An In-depth Technical Guide to DMH2: A Potent Bone Morphogenetic Protein Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DMH2, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in fields related to cancer biology, regenerative medicine, and developmental biology.

Chemical Structure and Properties

This compound, also known as VU364849, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds.[1] Its chemical name is 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline.[1][2][3]

The chemical structure of this compound is characterized by a central pyrazolo[1,5-a]pyrimidine core substituted with a quinoline moiety at the 3-position and a phenyl group bearing a morpholinylethoxy side chain at the 6-position. This specific arrangement of aromatic and heterocyclic rings is crucial for its high affinity and selectivity towards its biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
IUPAC Name 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline[1][2][3]
Synonyms VU364849[1][4]
CAS Number 1206711-14-9[2][3][5]
Molecular Formula C27H25N5O2[2][3][5][6]
Molecular Weight 451.52 g/mol [2][3][6]
Appearance White to beige solidsigmaaldrich.com
Solubility DMSO: up to 20 mM (with gentle warming) 2eq.HCl: up to 50 mM[2][3]
Storage Store at +4°C for short term. For long-term storage, it is recommended to store at -20°C or -80°C.[3][4]

Note: While extensive searches were conducted, an experimentally determined melting point and pKa value for this compound were not found in the publicly available literature. Computational methods can be used for the prediction of pKa values.[7][8][9][10][11]

Pharmacological Properties and Mechanism of Action

This compound is a potent antagonist of the Bone Morphogenetic Protein (BMP) type I receptors.[4] It exhibits high affinity for Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6, which are the primary type I receptors for BMPs.

Binding Affinities

The inhibitory activity of this compound against various kinases has been quantified, demonstrating its selectivity for BMP type I receptors.

Target KinaseInhibition Constant (Ki)Source
ALK6 <1 nM[2][3]
ALK3 5.4 nM[2][3]
ALK2 43 nM[2][3]
TGFBR2 (ALK5) 85 nM[2][3]

This compound shows greater than 30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, and VEGFR2.[2][3]

Mechanism of Action: Inhibition of BMP Signaling

The biological effects of this compound are primarily mediated through the inhibition of the BMP signaling pathway. This pathway plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes, such as the Inhibitor of DNA binding (Id) proteins (Id1, Id2, Id3).

This compound, by inhibiting the kinase activity of ALK2, ALK3, and ALK6, prevents the phosphorylation of Smad1/5/8, thereby blocking the downstream signaling cascade and the transcription of target genes like Id1 and Id3.[4]

BMP_Smad_Dependent_Signaling cluster_membrane Cell Membrane BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Activates p_TypeI_R Phosphorylated Type I Receptor SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates This compound This compound This compound->TypeI_R Inhibits p_SMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex p_SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Id_genes Id1, Id3 Gene Transcription Nucleus->Id_genes Regulates

Caption: Smad-Dependent BMP Signaling Pathway and the inhibitory action of this compound.

In addition to the canonical Smad pathway, BMP signaling can also proceed through Smad-independent cascades. One such pathway involves the activation of TGF-β-activated kinase 1 (TAK1), a member of the MAP kinase kinase kinase (MAPKKK) family. This pathway is mediated by the X-linked inhibitor of apoptosis protein (XIAP), which links the BMP receptors to TAK1.[12][13] The activation of TAK1 can lead to various cellular responses, including the regulation of apoptosis.

Research has shown that inhibition of BMP signaling by this compound can lead to a decrease in the expression of XIAP and phosphorylated TAK1 (pTAK1), contributing to the induction of cell death in cancer cells.[14]

BMP_Smad_Independent_Signaling cluster_cell Cytoplasm BMP BMP Ligand BMP_R BMP Receptors BMP->BMP_R XIAP XIAP BMP_R->XIAP Activates This compound This compound This compound->BMP_R Inhibits TAK1 TAK1 XIAP->TAK1 Activates p_TAK1 p-TAK1 Apoptosis Inhibition of Apoptosis p_TAK1->Apoptosis

Caption: Smad-Independent BMP Signaling Pathway involving XIAP and TAK1.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Western Blot Analysis for Phosphorylated Smad1/5/8 and Id1

This protocol is designed to assess the effect of this compound on the phosphorylation of Smad1/5/8 and the expression of the downstream target protein Id1.

Experimental Workflow:

Western_Blot_Workflow start Start cell_culture 1. Seed and Culture Cells (e.g., A549, H1299) start->cell_culture dmh2_treatment 2. Treat with this compound (e.g., 0-10 µM for 24-72h) cell_culture->dmh2_treatment cell_lysis 3. Lyse Cells in RIPA Buffer with Protease/Phosphatase Inhibitors dmh2_treatment->cell_lysis protein_quant 4. Quantify Protein (e.g., BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Transfer to PVDF Membrane sds_page->transfer blocking 7. Block with 5% BSA or Non-fat Milk in TBST transfer->blocking primary_ab 8. Incubate with Primary Antibodies (anti-pSmad1/5/8, anti-Id1, anti-Actin) blocking->primary_ab secondary_ab 9. Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection 10. Detect with ECL Substrate secondary_ab->detection end End detection->end

Caption: Workflow for Western Blot analysis of p-Smad1/5/8 and Id1.

Methodology:

  • Cell Culture: Plate cells (e.g., A549 or H1299 non-small cell lung carcinoma cells) in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in DMSO for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad1/5/8, Id1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[15]

  • This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[15][16]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Id1 Promoter Luciferase Reporter Assay

This assay is used to determine the effect of this compound on the transcriptional activity of the Id1 promoter.

Methodology:

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the Id1 promoter and a Renilla luciferase control plasmid for normalization of transfection efficiency.

  • This compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound for an additional 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Conclusion

This compound is a valuable research tool for investigating the roles of BMP signaling in various biological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the complexities of the BMP pathway and for exploring its therapeutic potential in diseases such as cancer and fibrosis. This technical guide provides a solid foundation of its chemical and pharmacological properties, along with detailed experimental protocols, to facilitate its effective use in a research setting. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its therapeutic promise.

References

The Pharmacokinetics and Pharmacodynamics of DMH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, has emerged as a valuable research tool for dissecting the intricate roles of BMP signaling in various physiological and pathological processes. As a member of the dorsomorphin family of compounds, this compound offers a more targeted approach to inhibiting BMP pathways compared to its parent compound. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details key experimental protocols, and visualizes its mechanism of action through signaling pathway diagrams.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) 2, 3, and 6. This inhibition prevents the phosphorylation of downstream signaling mediators, the SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling cascade.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

Target KinaseInhibition Constant (Ki)IC50Notes
ALK2 (ACVR1)43 nM[1][2]-Potent inhibitor.
ALK3 (BMPR1A)5.4 nM[1][2]-High-affinity binding.
ALK6 (BMPR1B)<1 nM[1][2]-Very potent inhibitor.
TGFβR285 nM[1][2]-Also shows some activity against the TGF-β type II receptor.

Note: IC50 values can vary depending on the specific assay conditions.

The functional consequence of this receptor inhibition is the downregulation of BMP target genes, such as the Inhibitor of DNA binding (Id) proteins, Id1 and Id3. This leads to various cellular effects, including the induction of apoptosis in cancer cell lines and the modulation of cell differentiation.

Signaling Pathway

The canonical BMP signaling pathway and the inhibitory action of this compound are depicted in the following diagram.

BMP_Signaling_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR-II (Type II Receptor) BMP->BMPR2 BMPR1 BMPR-I (ALK2/3/6) (Type I Receptor) BMPR2->BMPR1 2. Recruitment & Phosphorylation SMAD158 SMAD1/5/8 BMPR1->SMAD158 pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., Id1, Id3) Complex->Transcription 5. Nuclear Translocation & Transcription Regulation This compound This compound This compound->BMPR1 Inhibition

BMP signaling pathway and the inhibitory action of this compound.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound is not extensively available in the public domain. To determine the pharmacokinetic profile of this compound, a typical study in a rodent model, such as mice or rats, would be conducted as described in the experimental protocols section below. The key parameters to be determined would include:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

The following table outlines the typical pharmacokinetic parameters that would be determined.

ParameterDescriptionUnits
CmaxMaximum plasma concentrationng/mL or µM
TmaxTime to reach Cmaxhours (h)
AUCArea under the plasma concentration-time curvengh/mL or µMh
t1/2Elimination half-lifehours (h)
CLClearancemL/min/kg
VdVolume of distributionL/kg
F%Oral bioavailability%

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against specific BMP receptor kinases.

Methodology:

  • Reagents: Recombinant human ALK2, ALK3, ALK5, and ALK6 kinase domains, [γ-33P]ATP, substrate peptide (e.g., a generic kinase substrate or a specific SMAD-derived peptide), kinase buffer, and this compound.

  • Procedure:

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

    • In a microplate, combine the kinase, substrate peptide, and kinase buffer.

    • Add the diluted this compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the membrane to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for BMP Signaling Inhibition (SMAD1/5/8 Phosphorylation)

Objective: To assess the ability of this compound to inhibit BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Methodology:

  • Cell Line: A BMP-responsive cell line, such as C2C12 myoblasts or human umbilical vein endothelial cells (HUVECs).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with a BMP ligand (e.g., BMP-2 or BMP-4) for a short period (e.g., 30-60 minutes).

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting using primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1.

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for phosphorylated and total SMAD proteins. Normalize the phosphorylated SMAD levels to the total SMAD levels and express the results as a percentage of the BMP-stimulated control. Determine the IC50 value for the inhibition of SMAD phosphorylation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice or rats.

Methodology:

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Drug Formulation: Prepare a suitable formulation for intravenous (e.g., in saline with a co-solvent) and oral (e.g., in a suspension or solution) administration.

  • Procedure:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound via the tail vein.

    • Oral (PO) Administration: Administer a single dose of this compound via oral gavage.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or via cardiac puncture at the terminal time point.

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).

    • Calculate the oral bioavailability (F%) by comparing the AUC from the oral route to the AUC from the IV route, corrected for dose.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Kinase Inhibition Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Cell_Assay Cellular Signaling Assay (pSMAD Western Blot) Cell_Assay->IC50_Calc PK_Study Pharmacokinetic Study (Rodent Model) PK_Params Pharmacokinetic Parameter Calculation PK_Study->PK_Params Efficacy_Study Pharmacodynamic/Efficacy Study (Disease Model) PD_Response Pharmacodynamic Response Measurement Efficacy_Study->PD_Response IC50_Calc->Efficacy_Study Dose Selection PK_Params->Efficacy_Study Dosing Regimen Design

General experimental workflow for characterizing this compound.

Conclusion

References

DMH2: A Comprehensive Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, demonstrating significant potential as a therapeutic agent in various pathological contexts. By targeting key components of the BMP signaling pathway, this compound has shown promise in oncology, regenerative medicine, and potentially other disease areas. This technical guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of the BMP signaling pathway is implicated in numerous diseases, including cancer and fibrotic disorders. The development of small molecule inhibitors targeting this pathway, such as this compound, represents a promising therapeutic strategy.

This compound is a pyrazolo[1,5-a]pyrimidine derivative that exhibits high affinity and selectivity for the BMP type I receptors ALK2, ALK3, and ALK6. By inhibiting these receptors, this compound effectively blocks the downstream signaling cascade, leading to the modulation of gene expression and cellular responses.

Mechanism of Action: Inhibition of the BMP Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the intracellular kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which are the primary signal transducers for the canonical BMP pathway.

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs). These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

This compound's inhibition of ALK2, ALK3, and ALK6 effectively halts this signaling cascade at an early stage, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of target genes.

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Activates R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK2/3/6)->R-SMAD (1/5/8) Phosphorylates p-R-SMAD p-R-SMAD SMAD Complex p-R-SMAD co-SMAD p-R-SMAD->SMAD Complex:f0 co-SMAD (SMAD4) co-SMAD (SMAD4) co-SMAD (SMAD4)->SMAD Complex:f1 SMAD Complex_n p-R-SMAD co-SMAD SMAD Complex->SMAD Complex_n Translocates This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits Target Gene Expression Target Gene Expression SMAD Complex_n->Target Gene Expression Regulates

Caption: this compound inhibits the canonical BMP signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound
TargetKi (nM)Reference
ALK243[1]
ALK35.4[1]
ALK6<1[1]
Table 2: In Vivo Efficacy of this compound
ApplicationAnimal ModelDosageEffectReference
Liver RegenerationRat2 mg/kg, IP, twice dailyIncreased hepatocyte proliferation from 13.7% to 26.9%[2]
Non-Small Cell Lung CarcinomaIn vitro (H1299 cells)Not specifiedDecreased growth and induced cell death[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Target cancer cell line (e.g., H1299 non-small cell lung carcinoma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow: In Vitro Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570nm G->H I Calculate cell viability H->I Liver_Regeneration_Workflow A Acclimatize rats B Administer this compound/Vehicle (2 days) A->B C Perform 70% Partial Hepatectomy B->C D Continue this compound/Vehicle (2 days) C->D E Inject BrdU D->E F Sacrifice and collect liver E->F G Fix, process, and section tissue F->G H Perform BrdU immunohistochemistry G->H I Quantify hepatocyte proliferation H->I

References

Cellular pathways modulated by DMH2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cellular Pathways Modulated by DMH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as VU364849, is a potent and selective small molecule antagonist of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2] Cellular responses to BMPs are mediated through the formation of hetero-oligomeric complexes of type I and type II serine/threonine kinase receptors.[3] this compound specifically targets the intracellular kinase domain of BMP type I receptors, thereby blocking downstream signaling.[4] This inhibitory action has significant implications in various biological processes, including cell growth, differentiation, and apoptosis, making this compound a valuable tool in cancer research and developmental biology.[4][5] This document provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Modulated Cellular Pathway: BMP/SMAD Signaling

The primary cellular pathway modulated by this compound is the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is crucial for regulating the growth, differentiation, and survival of cells.[5]

Mechanism of Action:

  • Ligand Binding: BMP ligands bind to a complex of BMP type I and type II receptors on the cell surface.

  • Receptor Activation: The type II receptor (BMPRII) phosphorylates and activates the type I receptor (also known as Activin receptor-like kinases or ALKs).

  • SMAD Phosphorylation: The activated type I receptor kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

  • SMAD Complex Formation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.

  • Nuclear Translocation and Gene Transcription: This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes such as the Inhibitor of DNA binding/differentiation (Id) proteins, Id1 and Id3.[5]

This compound exerts its inhibitory effect by targeting the kinase domain of type I BMP receptors, primarily ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation of SMAD1/5/8, thereby blocking the entire downstream signaling cascade. The result is a downregulation of target genes like Id1 and Id3, which can lead to growth suppression and the induction of cell death in cancer cell lines.[1][5]

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPRII BMPRII ALK ALK2/3/6 (Type I Receptor) BMPRII->ALK Phosphorylates SMAD1_5 R-SMAD (SMAD1/5) This compound This compound This compound->ALK Inhibits pSMAD1_5 p-SMAD1/5 SMAD1_5->pSMAD1_5 Phosphorylation SMAD_Complex SMAD Complex pSMAD1_5->SMAD_Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex SMAD_Complex_Nuc SMAD Complex SMAD_Complex->SMAD_Complex_Nuc Nuclear Translocation Target_Genes Target Genes (Id1, Id3) SMAD_Complex_Nuc->Target_Genes Regulates Transcription BMP_Ligand BMP Ligand BMP_Ligand->BMPRII

This compound inhibits the BMP/SMAD signaling pathway by targeting Type I receptors.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various quantitative assays. The data presented below summarizes its inhibitory constants (Ki) against several kinases and its observed in vivo effects.

Table 1: Inhibitory Activity of this compound against Type I BMP Receptors and Other Kinases

Target KinaseInhibitory Constant (Ki)Selectivity ProfileReference
ALK6 (BMPR1B)<1 nMPotent Inhibition,
ALK3 (BMPR1A)5.4 nMPotent Inhibition,
ALK2 (ACVR1)43 nMPotent Inhibition,
TGFBR285 nMAlso binds to TGFBR2,
ALK4, ALK5, BMPR2, AMPK, VEGFR2>30-fold lower affinityHigh Selectivity,

Table 2: In Vivo Efficacy of this compound

Experimental ModelDosageEffectReference
Partial Hepatectomy in mice2 mg/kg, IP, twice dailyIncreased hepatocyte proliferation from 13.7% to 26.9%[1]
H1299 non-small cell lung carcinoma cellsNot specified in abstractDecreases growth and induces cell death,
Lung cancer cell lines (with and without K-Ras mutation)Not specified in abstractDecreases expression of Id1 and Id3, causing growth suppression[1]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following sections describe key experimental protocols used to study the effects of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on cell growth and viability.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, H460 lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 to 96 hours).

  • Fixation: Terminate the experiment by replacing the medium with 10% trichloroacetic acid (TCA) and incubating at 4°C for at least one hour to fix the cells.

  • Staining: Wash the plates with water, air dry, and then stain with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. After air drying, solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance of the solubilized dye on a microplate reader at 565 nm. The absorbance is proportional to the total cellular protein mass.[4]

SRB_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with this compound or vehicle Adhere->Treat Incubate Incubate for 48-96 hours Treat->Incubate Fix Fix cells with 10% TCA Incubate->Fix Stain Stain with 0.4% SRB Fix->Stain Wash Wash with 1% acetic acid Stain->Wash Solubilize Solubilize dye with 10 mM Tris Wash->Solubilize Read Read absorbance at 565 nm Solubilize->Read End End Read->End

Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in gene expression (e.g., Id1, Id3) following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and treat with this compound or DMSO for a specified duration (e.g., 24 hours).[4]

  • RNA Extraction: Extract total RNA from the cells using a reagent like TRIzol, following the manufacturer's protocol.[4]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[4]

  • Real-Time PCR: Perform real-time PCR using a PCR master mix (e.g., SYBR Green) and specific primers for the target genes (Id1, Id3) and a housekeeping gene for normalization.[4]

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in this compound-treated cells compared to control cells.[4]

qRTPCR_Workflow Start Start Culture Culture and treat cells with this compound Start->Culture Extract_RNA Extract total RNA (TRIzol) Culture->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Run_qPCR Perform real-time PCR (Target + Housekeeping genes) Synthesize_cDNA->Run_qPCR Analyze Analyze relative gene expression Run_qPCR->Analyze End End Analyze->End

Workflow for quantitative real-time PCR (qRT-PCR) analysis.
In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Preparation: Prepare a suspension of cancer cells (e.g., A549) in a serum-free medium.[4]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., NOD SCID mice).[4]

  • Treatment Regimen: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection on a defined schedule (e.g., every other day).[4][6]

  • Tumor Measurement: Measure tumor dimensions regularly (e.g., with a vernier caliper) and calculate tumor volume.[4]

  • Endpoint Analysis: At the end of the study, dissect the tumors for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.[4]

Xenograft_Workflow Start Start Prepare_Cells Prepare cancer cell suspension Start->Prepare_Cells Inject_Mice Inject cells into immunocompromised mice Prepare_Cells->Inject_Mice Tumor_Growth Allow tumors to establish Inject_Mice->Tumor_Growth Randomize Randomize mice into groups Tumor_Growth->Randomize Administer_Tx Administer this compound or vehicle (i.p.) Randomize->Administer_Tx Measure_Tumors Measure tumor volume regularly Administer_Tx->Measure_Tumors Endpoint Endpoint: Dissect and analyze tumors Measure_Tumors->Endpoint End End Endpoint->End

Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a highly selective and potent inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6. Its mechanism of action centers on the disruption of the canonical BMP/SMAD signaling pathway, leading to the downregulation of critical downstream targets like Id1 and Id3. This modulation of cellular signaling results in significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly non-small cell lung cancer. The quantitative data on its binding affinity and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the BMP pathway with inhibitors like this compound.

References

Methodological & Application

Application Notes and Protocols for DMH2 Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. It plays a crucial role in cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. These application notes provide a comprehensive guide to the preparation of this compound solutions for in vitro cell culture experiments, ensuring reproducible and reliable results.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of BMP type I receptors. This blockade prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby inhibiting the transcription of BMP-responsive genes, such as the Inhibitor of DNA binding (Id) family of proteins. This interruption of the BMP signaling cascade can lead to decreased cell growth and induction of apoptosis in susceptible cell lines, such as non-small cell lung carcinoma cells.

BMP Signaling Pathway Inhibition by this compound

BMP_Signaling_Pathway cluster_nucleus BMP BMP Ligand BMPRII BMP Receptor II BMP->BMPRII Binds BMPRI BMP Receptor I (ALK2/3/6) BMPRII->BMPRI Recruits & Phosphorylates pSMAD p-SMAD1/5/8 BMPRI->pSMAD Phosphorylates This compound This compound This compound->BMPRI Inhibits Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Complex->Nucleus Translocates to Gene Gene Transcription (e.g., Id1) Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Inhibition of the BMP signaling pathway by this compound.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 451.52 g/mol [1][2]
Appearance Lyophilized powderGeneral knowledge for small molecules
Solubility Soluble in DMSO up to 20 mM (with gentle warming)[2]
Storage of Powder -20°C for up to 3 years[3][4]
Storage of Stock Solution -20°C in DMSO for up to 3 months[5]

Experimental Protocols

Materials
  • This compound lyophilized powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Cell culture medium appropriate for the cell line of interest

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

// Nodes Start [label="Start:\nLyophilized this compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Calculate required\nDMSO volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add sterile DMSO\nto this compound vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Vortex to dissolve\n(gentle warming if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; Aliquot [label="Aliquot into sterile\nmicrocentrifuge tubes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Store [label="Store at -20°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End:\n10 mM this compound Stock Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh; Weigh -> Add_DMSO; Add_DMSO -> Dissolve; Dissolve -> Aliquot; Aliquot -> Store; Store -> End; }

References

Protocol for In Vivo Dosing of DMH2 in Mice: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2, chemically known as 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, including Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which plays a crucial role in various physiological and pathological processes, including embryonic development, bone formation, and tissue regeneration. These application notes provide a comprehensive protocol for the in vivo dosing of this compound in mice, covering administration routes, dosage, vehicle formulation, and relevant experimental models.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies utilizing this compound and related BMP inhibitors in mice.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Liver Failure

Animal ModelThis compound DoseAdministration RouteVehicleFrequencyKey Findings
Acetaminophen (APAP)-induced acute liver failure in mice3 mg/kgIntraperitoneal (i.p.)DMSO diluted in PBS (final DMSO concentration 3.3%)Single dose 1 hour after APAP administrationSignificantly reduced liver tissue damage, apoptosis, and oxidative stress.[1]

Table 2: In Vivo Dosing of this compound for Liver Regeneration

Animal ModelThis compound DoseAdministration RouteFrequencyKey Findings
Mouse model of liver regeneration0-2 mg/kgIntraperitoneal (i.p.)Twice dailyEnhanced hepatocyte proliferation.

Table 3: In Vivo Dosing of a Structurally Related BMP Inhibitor (DMH1) in a Cancer Model

Animal ModelInhibitorDoseAdministration RouteFrequencyKey Findings
A549 lung cancer xenograft in miceDMH110 mg/kgIntraperitoneal (i.p.)Every other daySignificantly attenuated tumor growth.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Acute Liver Failure Model

This protocol is adapted from a study investigating the protective effects of this compound in a model of acetaminophen (APAP)-induced liver injury.[1]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin syringes with 28-30 gauge needles

  • Animal balance

  • Acetaminophen (APAP)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Handling and Acclimation:

    • House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

    • Allow mice to acclimate for at least one week before the experiment.

  • Preparation of this compound Dosing Solution:

    • Prepare a 20 mM stock solution of this compound in DMSO (e.g., dissolve 9.1 mg of this compound, MW: 451.52 g/mol , in 1 mL of DMSO).

    • On the day of injection, dilute the this compound stock solution in sterile PBS to a final working concentration of 0.3 mg/mL. This will result in a final DMSO concentration of approximately 3.3%.[1]

    • Vortex the solution thoroughly to ensure it is well-mixed.

    • Prepare a vehicle control solution with the same final concentration of DMSO in PBS (3.3% DMSO in PBS).

  • Induction of Acute Liver Failure:

    • Fast the mice overnight (approximately 12 hours) before APAP administration.

    • Administer a single intraperitoneal injection of APAP at a dose of 500 mg/kg.

  • This compound Administration:

    • One hour after the APAP injection, administer a single intraperitoneal injection of the prepared this compound solution at a dose of 3 mg/kg.

    • For control groups, inject the vehicle solution at the same volume.

    • The injection volume should be calculated based on the individual mouse's body weight (e.g., for a 25g mouse receiving a 3 mg/kg dose, the injection volume of the 0.3 mg/mL solution would be 250 µL).

  • Post-Dosing Monitoring and Sample Collection:

    • Monitor the mice for any signs of distress.

    • Sacrifice the mice at predetermined time points (e.g., 2 and 6 hours after APAP injection) for the collection of liver tissue and serum for subsequent analysis (e.g., histology, TUNEL staining, Western blot for oxidative stress markers).[1]

Protocol 2: General Intraperitoneal (i.p.) Injection Procedure in Mice

This protocol provides a general guideline for performing intraperitoneal injections in mice.

Materials:

  • Sterile syringe (1 mL)

  • Sterile needle (27-30 gauge)

  • 70% ethanol

  • Gauze or cotton swabs

Procedure:

  • Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse or using a suitable restraint device.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly inject the solution.

  • Post-Injection Care:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the BMP signaling pathway inhibited by this compound and a typical experimental workflow for in vivo dosing.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP_ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates & Regulates This compound This compound This compound->TypeI_R Inhibits Experimental_Workflow start Start acclimation Animal Acclimation (≥ 1 week) start->acclimation model_induction Induce Experimental Model (e.g., APAP injection for liver injury) acclimation->model_induction randomization Randomize Mice into Treatment Groups model_induction->randomization dosing_prep Prepare this compound Dosing Solution & Vehicle dosing_prep->randomization dosing Administer this compound or Vehicle (Intraperitoneal Injection) randomization->dosing monitoring Monitor Animal Health & Record Observations dosing->monitoring sample_collection Sample Collection at Pre-determined Timepoints (e.g., tissue, blood) monitoring->sample_collection analysis Data Analysis (e.g., Histology, Western Blot, qPCR) sample_collection->analysis end End analysis->end

References

Application Notes and Protocols for the Dissolution of DMH2, a BMP Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] It plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis, making it a valuable tool in cancer research and regenerative medicine.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.

Important Note on Nomenclature: The acronym "DMH" can also refer to 1,2-dimethylhydrazine, a carcinogenic agent used to induce colon cancer in animal models. This document exclusively focuses on the preparation and use of This compound, the BMP receptor inhibitor (CAS No: 1206711-14-9) . Researchers should exercise caution and verify the specific compound being used.

Physicochemical Properties and Solubility

This compound is a white to beige solid. Its solubility is a key factor in the preparation of stock and working solutions for both in vitro and in vivo studies.

Data Presentation: this compound Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 9.03 - 16.620Gentle warming may be required.[1]
2 eq. HCl 22.5850
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.25≥ 2.77For in vivo use.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 1.25≥ 2.77For in vivo use.[2]

Molecular Weight of this compound is approximately 451.52 g/mol . Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.[1]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 451.52 g/mol * (1000 mg / 1 g) = 4.5152 mg

  • Weigh the this compound powder:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution until the this compound is completely dissolved.

    • If necessary, gently warm the solution at 37°C to aid dissolution.[1]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Preparation of a this compound Working Solution for In Vivo Studies

This protocol provides a method for preparing a this compound working solution suitable for intraperitoneal (IP) injection in animal models.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 12.5 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline solution (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Prepare the vehicle solution:

    • This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Combine the components:

    • For a final volume of 1 mL, add the components in the following order, ensuring each is fully mixed before adding the next:

      • 400 µL of PEG300

      • 100 µL of the 12.5 mg/mL this compound stock solution in DMSO

      • 50 µL of Tween-80

      • 450 µL of sterile saline

  • Ensure complete dissolution:

    • Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

  • Administration:

    • The solution is now ready for administration. This formulation yields a this compound concentration of 1.25 mg/mL.[2]

Visualization of this compound Mechanism of Action

This compound functions by inhibiting the BMP signaling pathway. Specifically, it targets the intracellular kinase domain of BMP type I receptors (ALK2, ALK3, and ALK6), preventing the phosphorylation of downstream SMAD proteins (Smad1/5/8).[1][3] This inhibition blocks the translocation of the SMAD complex to the nucleus, thereby downregulating the expression of target genes like Id1 and Id3.[2][3]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR-II BMP->BMPR2 Binds BMPR1 BMPR-I (ALK2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates pSMAD p-Smad1/5/8 BMPR1->pSMAD Phosphorylates Smad1/5/8 SMAD_complex Smad Complex pSMAD->SMAD_complex Binds SMAD4 Smad4 SMAD4->SMAD_complex Binds Gene Target Gene Expression (e.g., Id1, Id3) SMAD_complex->Gene Translocates & Regulates This compound This compound This compound->BMPR1 Inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DMH2, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The following sections detail recommended concentrations for in vitro assays, experimental protocols, and a visualization of the targeted signaling pathway.

Introduction to this compound

This compound is a small molecule, dorsomorphin analog, that acts as a potent and selective inhibitor of the BMP signaling pathway. It primarily targets the intracellular kinase domain of BMP type I receptors, particularly Activin receptor-like kinase 2 (ALK2). By inhibiting ALK2, this compound effectively blocks the downstream phosphorylation of Smad1/5/8, thereby attenuating BMP-mediated gene transcription. Its selectivity and potency make it a valuable tool for studying the role of BMP signaling in various biological processes, including development, cell differentiation, and disease.

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound for a given assay is dependent on the cell type, assay duration, and the specific research question. The following table summarizes reported effective concentrations and IC50 values for this compound in various in vitro contexts. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Assay TypeModel SystemThis compound Concentration/IC50Reference
ALK2 Kinase AssayPurified human ALK2IC50: 42.8 nM[1]
BMP-Responsive Luciferase Reporter Assay-IC50: ~20 nM[1]
Non-Small Cell Lung Cancer (NSCLC) Cell Growth and ViabilityNSCLC cell linesNot explicitly stated, but effective in decreasing growth and inducing cell death[2]

Note: this compound is reported to be more potent than its analog, DMH1 (ALK2 IC50: 107.9 nM; Luciferase Reporter IC50: ~100 nM)[1].

Experimental Protocols

General Guidelines for In Vitro Assays

Reconstitution and Storage:

  • This compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Cell Culture Treatment:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired duration of the experiment.

Protocol 1: Inhibition of BMP-Induced Smad1/5/8 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on BMP-induced signaling.

Materials:

  • Cells responsive to BMP signaling (e.g., C2C12, HEK293T)

  • This compound

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • Cell lysis buffer

  • Phospho-Smad1/5/8 antibody

  • Total Smad1 antibody

  • Loading control antibody (e.g., β-actin, GAPDH)

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of a BMP ligand for 30-60 minutes.

  • Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated Smad1/5/8, total Smad1, and a loading control.

  • Quantify the band intensities to determine the extent of inhibition of Smad phosphorylation by this compound.

Signaling Pathway and Experimental Workflow Diagrams

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII Type II Receptor (BMPR2) BMP->TypeII 1. Binding TypeI Type I Receptor (ALK2) TypeII->TypeI 2. Recruitment & Phosphorylation pSMAD p-Smad1/5/8 TypeI->pSMAD 3. Phosphorylation Complex Smad Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex Transcription Gene Transcription Complex->Transcription 4. Translocation & Transcription Regulation This compound This compound This compound->TypeI Inhibition

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Dilute Dilute this compound to working concentrations Reconstitute->Dilute Seed Seed cells in multi-well plate Pretreat Pre-treat cells with This compound or vehicle Seed->Pretreat Stimulate Stimulate with BMP ligand Pretreat->Stimulate Lyse Lyse cells and quantify protein Stimulate->Lyse WB Western Blot for p-Smad1/5/8 Lyse->WB Quantify Quantify results WB->Quantify

Caption: General experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for Target Validation Using DMH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMH2, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, for target validation studies. Detailed protocols for key in vitro and in vivo experiments are provided to enable robust assessment of ALK2, ALK3, and ALK6 as therapeutic targets.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the intracellular kinase domains of BMP type I receptors, primarily ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B).[1] By inhibiting these receptors, this compound blocks the canonical SMAD-dependent and non-canonical MAPK-dependent signaling pathways initiated by BMP ligands. This targeted inhibition makes this compound a valuable tool for elucidating the role of the BMP signaling pathway in various physiological and pathological processes, including cancer and developmental disorders.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2, ALK3, and ALK6. This prevents the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. The inhibition of SMAD phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene expression, such as members of the Inhibitor of DNA binding (Id) family.[2][3]

Data Presentation

Kinase Inhibition Profile of this compound
TargetKᵢ (nM)
ALK6 (BMPR1B)<1
ALK3 (BMPR1A)5.4
ALK2 (ACVR1)43
ALK4 (ACVR1B)>1000
ALK5 (TGFBR1)>1000
VEGFR2>1000
AMPK>1000
TGFBR285

Table 1: Inhibitory constants (Ki) of this compound against various kinases. Data compiled from multiple sources.

Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small Cell Lung Cancer~5
H1299Non-Small Cell Lung Cancer~1-5
H460Non-Small Cell Lung CancerNot Determined
HCT116Colorectal CancerNot Determined
HTB-26Breast CancerNot Determined
PC-3Pancreatic CancerNot Determined
HepG2Hepatocellular CarcinomaNot Determined

Table 2: Half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines. Note: Published IC50 values for this compound across a wide range of cancer cell lines are limited. The provided value for A549 is an approximation based on dose-response studies. Further empirical determination is recommended.[1]

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_smad Canonical SMAD Pathway cluster_mapk Non-Canonical MAPK Pathway BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates MAPK MAPK Type I Receptor (ALK2/3/6)->MAPK Activates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus & Regulates p-MAPK p-MAPK MAPK->p-MAPK Transcription Factors Transcription Factors p-MAPK->Transcription Factors Phosphorylates This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits

Caption: BMP Signaling Pathway and the inhibitory action of this compound.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Hypothesis Hypothesis: Inhibition of ALK2/3/6 is therapeutic Kinase Assay Biochemical Assay: Kinase Inhibition Hypothesis->Kinase Assay Western Blot Cellular Assay: pSMAD Inhibition Kinase Assay->Western Blot CETSA Cellular Assay: Target Engagement Western Blot->CETSA Cell Viability Functional Assay: IC50 Determination CETSA->Cell Viability Xenograft Model Animal Model: Tumor Xenograft Cell Viability->Xenograft Model This compound Treatment Treatment with this compound Xenograft Model->this compound Treatment Tumor Analysis Endpoint Analysis: Tumor Growth & pSMAD levels This compound Treatment->Tumor Analysis Target Validated Target Validated Tumor Analysis->Target Validated

Caption: Experimental workflow for target validation of ALK2/3/6 using this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified ALK2, ALK3, and ALK6 kinases.

Materials:

  • Recombinant human ALK2, ALK3, and ALK6 kinases

  • Myelin Basic Protein (MBP) or other suitable substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper (for radiometric assay) or luminometer (for ADP-Glo™)

Protocol (Radiometric):

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of kinase reaction buffer.

  • Add 2 µL of diluted this compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the kinase and substrate to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 8 µL of [γ-³²P]ATP solution.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid.

  • Air dry the paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.

Western Blot for Phospho-SMAD1/5/8

Objective: To assess the ability of this compound to inhibit BMP-induced SMAD1/5/8 phosphorylation in cells.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299)[3]

  • This compound (dissolved in DMSO)

  • Recombinant human BMP4 (optional, to stimulate pathway)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for 1-24 hours.[3] If assessing stimulated activity, add BMP4 for the final 30-60 minutes of incubation.

  • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct target engagement of this compound with ALK2, ALK3, or ALK6 in a cellular context.

Materials:

  • Cell line expressing the target kinase(s)

  • This compound (dissolved in DMSO)

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Method for protein detection (e.g., Western blot, ELISA, or AlphaScreen®)

Protocol:

  • Treat intact cells with this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Wash the cells with PBS to remove unbound compound.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated protein pellet.

  • Transfer the supernatant to a new tube.

  • Analyze the amount of soluble target protein (ALK2, ALK3, or ALK6) in the supernatant by Western blot or another sensitive protein detection method.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and engagement.

In Vivo Xenograft Study

Objective: To evaluate the efficacy of this compound in a preclinical cancer model and validate target engagement in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for xenograft (e.g., A549)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Calipers for tumor measurement

  • Tools for tissue collection and processing

Protocol:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in PBS or Matrigel into the flank of each mouse.[2]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing: Prepare the this compound formulation in the chosen vehicle. Administer this compound to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle alone to the control group. The exact dosage should be determined from preliminary tolerability and pharmacokinetic studies.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

  • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Target Validation: Excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis of phospho-SMAD1/5/8 levels to confirm target engagement in vivo. Another portion can be fixed in formalin for immunohistochemical analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups to assess anti-tumor efficacy. Correlate these findings with the target engagement data from the tumor analysis.

References

Application Notes and Protocols for High-Throughput Screening Using DMH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] BMP signaling plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the BMP pathway is implicated in various diseases, including cancer and developmental disorders. These attributes make BMP receptors attractive targets for therapeutic intervention and this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway.

These application notes provide detailed protocols and data for utilizing this compound in HTS assays to identify and characterize new inhibitors of the BMP signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound against BMP Type I Receptors

Target ReceptorIC50 (nM)
ALK242.8
ALK3-
ALK51690
ALK6-

Note: Specific IC50 values for ALK3 and ALK6 were not explicitly found in the provided search results, though this compound is known to inhibit them at nanomolar concentrations.[1]

Table 2: HTS Assay Quality Control

ParameterValueDescription
Z'-Factor0.71This value, from a representative BMP signaling HTS assay, indicates a high-quality and robust assay suitable for screening.[2][3] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it regulates the transcription of BMP target genes, such as the Inhibitor of Differentiation (Id) family of proteins. This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the type I receptors ALK2, ALK3, and ALK6, thus preventing the phosphorylation of downstream SMADs.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) BMP Ligand->Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) P R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK2/3/6)->R-SMAD (1/5/8) P This compound This compound This compound->Type I Receptor (ALK2/3/6) p-R-SMAD (1/5/8) p-R-SMAD (1/5/8) R-SMAD (1/5/8)->p-R-SMAD (1/5/8) SMAD Complex SMAD Complex p-R-SMAD (1/5/8)->SMAD Complex co-SMAD (SMAD4) co-SMAD (SMAD4) co-SMAD (SMAD4)->SMAD Complex SMAD Complex_n SMAD Complex SMAD Complex->SMAD Complex_n Target Gene (e.g., Id1) Target Gene (e.g., Id1) SMAD Complex_n->Target Gene (e.g., Id1) Transcription Transcription Target Gene (e.g., Id1)->Transcription

Caption: BMP Signaling Pathway and this compound Inhibition.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify inhibitors of the BMP pathway involves several key steps, from assay development to hit validation.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: High-Throughput Screening Workflow.
Key Experiment 1: BRE-Luciferase Reporter Assay

This cell-based assay is a highly sensitive and rapid method for quantifying BMP signaling activity.[4] It utilizes a reporter gene construct containing BMP-responsive elements (BREs) from a target gene promoter (e.g., Id1) driving the expression of firefly luciferase. Inhibition of the BMP pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Materials:

  • C2C12 or HEK293 cells stably transfected with a BRE-luciferase reporter construct.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Recombinant human BMP4.

  • This compound (positive control).

  • Test compounds library.

  • White, clear-bottom 96-well or 384-well assay plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend BRE-luciferase reporter cells in complete medium.

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well or 384-well plates at 2.5 x 10^3 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) and test compounds in assay medium (DMEM with 0.5% FBS).

    • Remove the culture medium from the cell plates and add the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a no-compound control.

  • BMP Stimulation:

    • Prepare a solution of BMP4 in assay medium at a concentration that induces approximately 80% of the maximal luciferase response (EC80, to be determined during assay development).

    • Add the BMP4 solution to all wells except for the negative control (no stimulation).

    • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each test compound concentration relative to the positive (BMP4 + vehicle) and negative (vehicle only) controls.

  • Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value for each active compound.

  • Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|.

Key Experiment 2: Alkaline Phosphatase (ALP) Activity Assay

This assay is a functional, downstream readout of BMP signaling, particularly relevant for osteogenic differentiation. BMP stimulation of cells like C2C12 myoblasts induces their differentiation into osteoblasts, which is accompanied by an increase in ALP activity. Inhibitors of the BMP pathway will suppress this induction of ALP activity.

Materials:

  • C2C12 cells.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Recombinant human BMP4.

  • This compound (positive control).

  • Test compounds library.

  • 96-well assay plates.

  • Alkaline Phosphatase Assay Kit (colorimetric or fluorometric).

  • Plate reader (absorbance or fluorescence).

Protocol:

  • Cell Seeding:

    • Seed C2C12 cells in 96-well plates at a density of 5 x 10^3 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Differentiation Induction:

    • Replace the medium with differentiation medium (DMEM with 2% horse serum).

    • Add serial dilutions of this compound and test compounds to the wells.

    • Add BMP4 to the wells to induce differentiation (concentration to be optimized, typically in the range of 50-100 ng/mL).

    • Incubate for 3-5 days, changing the medium with fresh compounds and BMP4 every 48 hours.

  • Cell Lysis and ALP Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells according to the ALP assay kit manufacturer's protocol.

    • Add the ALP substrate to the cell lysates.

    • Incubate for the time specified in the kit protocol to allow for color or fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader.

Data Analysis:

  • Normalize the ALP activity to the total protein concentration in each well to account for differences in cell number.

  • Calculate the percent inhibition of ALP activity for each compound concentration relative to the BMP4-stimulated and unstimulated controls.

  • Generate dose-response curves and calculate IC50 values as described for the luciferase assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of BMP signaling and for the discovery of novel therapeutic agents targeting this pathway. The protocols and data presented in these application notes provide a comprehensive guide for the implementation of robust and reliable high-throughput screening assays. The use of orthogonal assays, such as the BRE-luciferase reporter and alkaline phosphatase activity assays, will ensure the identification of high-quality, validated hits for further development.

References

Application Notes and Protocols for DMH1 and Related Compounds in Specific Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DMH1, a selective ALK2 inhibitor, and its related compounds, Dorsomorphin and LDN-193189, in various disease models. Due to the likely typographical error in the query for "DMH2," this response focuses on the well-documented compound DMH1 and its analogs, which are potent inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway.

Introduction to DMH1 and Related BMP Pathway Inhibitors

DMH1, Dorsomorphin, and LDN-193189 are small molecule inhibitors targeting the type I BMP receptors, particularly Activin A receptor type I (ACVR1), also known as ALK2.[1] These compounds function by competing with ATP in the kinase domain of the receptors, thereby preventing the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8.[2][3] Dysregulation of the BMP/ALK2 pathway is implicated in several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO).[1][2] These inhibitors are therefore valuable tools for studying the pathology of such diseases and for developing potential therapeutic interventions.

Disease Models and Applications

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is caused by gain-of-function mutations in the ACVR1 gene, with the most common mutation being R206H.[4] This mutation leads to aberrant activation of the BMP signaling pathway in response to ligands like Activin A, driving the formation of ectopic bone.[2] Animal models of FOP, often involving the expression of a constitutively active form of ALK2 (caALK2), have been instrumental in demonstrating the therapeutic potential of ALK2 inhibitors.[5]

Key Findings:

  • DMH1 and LDN-193189 have been shown to be effective in FOP animal models.[1]

  • LDN-193189 treatment in a mouse model of FOP resulted in a reduction in ectopic ossification and functional impairment.[5]

  • These inhibitors block the downstream signaling of the mutant ALK2 receptor.[6]

Diffuse Intrinsic Pontine Glioma (DIPG)

DIPG is an aggressive and difficult-to-treat childhood brain tumor.[7][8] While research is ongoing, some studies suggest that the BMP signaling pathway may play a role in DIPG pathogenesis, making it a potential therapeutic target. High-throughput drug screens have identified various compounds with anti-tumor activity in DIPG neurosphere models.[9] Although direct studies with DMH1 in DIPG are less reported in the provided results, the involvement of the BMP pathway suggests its potential utility.

Other Potential Applications
  • Cancer Metastasis: The BMP pathway is involved in bone turnover and cancer cell colonization. However, a study using LDN-193189 in a breast cancer mouse model showed that systemic treatment enhanced metastasis development, highlighting the complexity of targeting this pathway in cancer.[10]

  • Muscular Dystrophy: LDN-193189 has been used in protocols for the differentiation of human pluripotent stem cells into skeletal muscle cells, indicating its utility in in vitro disease modeling of muscular dystrophies.[11]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of Dorsomorphin, DMH1, and LDN-193189 against various BMP type I receptors.

CompoundTargetIC50 (nM)Cell Line/AssayReference
Dorsomorphin ALK2, ALK3, ALK6-Zebrafish embryo[12]
BMP4-induced SMAD1/5/8 phosphorylation~470PASMCs[13]
DMH1 ALK2108Kinase assay[14]
LDN-193189 ALK10.8Kinase assay[6][15]
ALK20.8Kinase assay[6][15]
ALK35.3Kinase assay[6][15]
ALK616.7Kinase assay[6][15]
ALK2 (transcriptional activity)5C2C12 cells[16][17]
ALK3 (transcriptional activity)30C2C12 cells[16][17]
ALK4, ALK5, ALK7≥500-[16][17]

Experimental Protocols

In Vitro Inhibition of BMP Signaling in C2C12 Cells

This protocol describes a general method to assess the inhibitory effect of DMH1, Dorsomorphin, or LDN-193189 on BMP-induced signaling in the C2C12 myoblast cell line, a common model for studying osteogenic differentiation.

Materials:

  • C2C12 cells

  • DMEM with 10% FBS and antibiotics

  • Serum-free DMEM

  • BMP2 ligand (e.g., 5 nM)

  • Dorsomorphin (e.g., 5 µM) or LDN-193189 (e.g., 0.5 µM)

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies for Western blotting (p-SMAD1/5/8, total SMAD1, p-p38, p-Akt, GAPDH/tubulin)

Procedure:

  • Seed C2C12 cells and grow to confluence.

  • Serum-starve the cells for 4-6 hours in serum-free DMEM.

  • Pre-treat the cells with the inhibitor (Dorsomorphin or LDN-193189) or DMSO for 30 minutes.[18]

  • Stimulate the cells with BMP2 for the desired time points (e.g., 15, 30, 60 minutes).[18]

  • Lyse the cells and collect protein extracts.

  • Perform Western blotting to analyze the phosphorylation status of SMAD1/5/8, p38, and Akt to assess pathway inhibition.[18]

In Vivo Administration in Mouse Models

The following provides a general guideline for the in vivo administration of ALK2 inhibitors in mice, based on protocols for studying heterotopic ossification.

Materials:

  • Mouse model of disease (e.g., caALK2 transgenic mice for FOP)

  • LDN-193189

  • Vehicle solution (e.g., saline, PBS)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Dissolve LDN-193189 in the appropriate vehicle.

  • Administer the inhibitor or vehicle control to the mice via intraperitoneal injection at a specified dose and frequency (e.g., daily for a set number of days).[10] The exact dosage and treatment duration will need to be optimized for the specific disease model and experimental goals.

  • Monitor the animals for the development of the disease phenotype (e.g., ectopic bone formation in FOP models) and any potential side effects.

  • At the end of the study, tissues can be harvested for histological and molecular analysis to assess the efficacy of the treatment.

Signaling Pathways and Visualizations

BMP/SMAD Signaling Pathway and Inhibition

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors.[3] This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[3] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[3][4] DMH1 and its analogs inhibit the kinase activity of the type I receptor, thereby blocking this entire downstream cascade.[2]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2) Type I Receptor (ALK2) Type II Receptor->Type I Receptor (ALK2) Activates R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor (ALK2)->R-SMAD (1/5/8) Phosphorylates p-R-SMAD p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates DMH1 / LDN-193189 DMH1 / LDN-193189 DMH1 / LDN-193189->Type I Receptor (ALK2) Inhibits

Caption: BMP/SMAD signaling pathway and the inhibitory action of DMH1/LDN-193189.

Experimental Workflow for In Vitro Inhibitor Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a BMP pathway inhibitor in a cell-based assay.

Experimental_Workflow A 1. Cell Culture (e.g., C2C12 cells) B 2. Serum Starvation A->B C 3. Pre-treatment (Inhibitor or Vehicle) B->C D 4. BMP Ligand Stimulation C->D E 5. Cell Lysis D->E F 6. Western Blot Analysis (p-SMAD, etc.) E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for in vitro testing of BMP pathway inhibitors.

References

Revolutionizing Drug Discovery: A Guide to CRISPR Screens in Conjunction with DMH2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant stride towards accelerating drug discovery and understanding disease mechanisms, the application of CRISPR-Cas9 genetic screens in combination with small molecule inhibitors presents a powerful tool for researchers. This application note provides detailed protocols and insights for employing whole-genome CRISPR screens with DMH2, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. These methodologies are designed for researchers, scientists, and drug development professionals aiming to identify novel drug targets, understand mechanisms of drug resistance, and elucidate complex biological pathways.

The combination of CRISPR-based functional genomics with targeted chemical probes like this compound allows for the systematic identification of genes that modulate cellular responses to the inhibition of specific signaling pathways. The BMP pathway is crucial in a multitude of cellular processes, including differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various diseases, from developmental disorders to cancer. By performing a CRISPR screen in the presence of this compound, researchers can uncover synthetic lethal interactions and sensitizer genes, paving the way for novel therapeutic strategies.

This document outlines the essential steps for conducting a pooled CRISPR knockout screen, from cell line preparation and lentiviral library transduction to this compound treatment and subsequent data analysis. Furthermore, it provides a comprehensive overview of the BMP signaling pathway and showcases an example of the quantitative data that can be generated from such a screen, using a similar study involving the kinase inhibitor erlotinib as a template.

I. Application Notes

A CRISPR-Cas9 screen coupled with this compound treatment is a high-throughput method to identify genes whose loss-of-function sensitizes or confers resistance to the inhibition of the BMP signaling pathway. This approach is particularly valuable for:

  • Target Identification and Validation: Uncovering novel therapeutic targets that, when knocked out, enhance the cytotoxic or cytostatic effects of this compound.

  • Mechanism of Action Studies: Elucidating the genetic context in which BMP signaling is essential and identifying pathways that functionally interact with it.

  • Drug Resistance Studies: Identifying genes and pathways that, when inactivated, lead to resistance to this compound, thereby predicting potential mechanisms of clinical resistance.

  • Biomarker Discovery: Discovering genetic markers that can predict sensitivity or resistance to BMP pathway inhibitors.

The general workflow involves transducing a population of Cas9-expressing cells with a pooled single-guide RNA (sgRNA) library, such that each cell receives a single sgRNA targeting a specific gene for knockout. The cell population is then split and cultured in the presence or absence of this compound. Over time, cells with gene knockouts that are advantageous for survival in the presence of the inhibitor will become enriched, while those with knockouts that are detrimental will be depleted. High-throughput sequencing of the sgRNA cassettes from both treated and untreated populations allows for the quantification of these changes and the identification of candidate genes.

II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BMP signaling pathway targeted by this compound and the experimental workflow for the combined CRISPR screen.

BMP_Signaling_Pathway BMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruits & Phosphorylates R-SMAD (1/5/8) R-SMAD (1/5/8) Type I Receptor->R-SMAD (1/5/8) Phosphorylates Co-SMAD (SMAD4) Co-SMAD (SMAD4) R-SMAD (1/5/8)->Co-SMAD (SMAD4) Forms complex with SMAD Complex SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocates to nucleus and regulates This compound This compound This compound->Type I Receptor Inhibits

Caption: BMP Signaling Pathway with this compound Inhibition.

CRISPR_Screen_Workflow CRISPR Screen with this compound Treatment Workflow Cas9-expressing cells Cas9-expressing cells Transduction Transduction Cas9-expressing cells->Transduction Lentiviral sgRNA library Lentiviral sgRNA library Lentiviral sgRNA library->Transduction Puromycin selection Puromycin selection Transduction->Puromycin selection Baseline cell population (Day 0) Baseline cell population (Day 0) Puromycin selection->Baseline cell population (Day 0) Split population Split population Baseline cell population (Day 0)->Split population Control (DMSO) Control (DMSO) Split population->Control (DMSO) This compound Treatment This compound Treatment Split population->this compound Treatment Cell proliferation Cell proliferation Control (DMSO)->Cell proliferation This compound Treatment->Cell proliferation Genomic DNA extraction Genomic DNA extraction Cell proliferation->Genomic DNA extraction Day X PCR amplification of sgRNA PCR amplification of sgRNA Genomic DNA extraction->PCR amplification of sgRNA High-throughput sequencing High-throughput sequencing PCR amplification of sgRNA->High-throughput sequencing Data analysis Data analysis High-throughput sequencing->Data analysis Identification of hits Identification of hits Data analysis->Identification of hits

Caption: Experimental Workflow for CRISPR Screen.

III. Experimental Protocols

This section provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modify cellular sensitivity to this compound. The protocol is adapted from established methods for genome-scale CRISPR screens with small molecule inhibitors.[1]

1. Cell Line Preparation and Lentivirus Production

  • 1.1. Generation of Cas9-Expressing Cell Line:

    • Transduce the parental cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

    • Select for a stable, high-Cas9-expressing polyclonal population by treating with the appropriate antibiotic.

    • Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).

  • 1.2. Lentiviral sgRNA Library Production:

    • Amplify the pooled sgRNA library plasmid.

    • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Pool and concentrate the viral supernatant.

    • Determine the viral titer.

2. CRISPR Screen Execution

  • 2.1. Lentiviral Transduction of Cas9-Expressing Cells:

    • Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.4 to ensure that most cells receive a single sgRNA.

    • Maintain a cell number that ensures at least 500-1000x coverage of the sgRNA library.

  • 2.2. Antibiotic Selection:

    • After 24-48 hours, select for transduced cells by adding puromycin (or another appropriate antibiotic encoded by the sgRNA vector).

    • Maintain selection until a non-transduced control plate shows complete cell death.

  • 2.3. This compound Treatment:

    • After selection, harvest a baseline cell population (Day 0).

    • Split the remaining cells into two groups: control (DMSO vehicle) and this compound-treated.

    • Treat cells with a predetermined concentration of this compound (e.g., IC20-IC50, determined by a prior dose-response curve).

    • Culture the cells for a specified duration (e.g., 14-21 days), passaging as needed and maintaining library representation.

    • Harvest cell pellets from both control and treated populations at the end of the experiment.

3. Analysis of Screen Results

  • 3.1. Genomic DNA Extraction and sgRNA Sequencing:

    • Extract genomic DNA from the Day 0 and final day cell pellets.

    • Amplify the integrated sgRNA sequences using PCR.

    • Perform high-throughput sequencing of the PCR amplicons.

  • 3.2. Data Analysis:

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Normalize the read counts.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs and corresponding genes that are significantly enriched or depleted in the this compound-treated population compared to the control population.

IV. Data Presentation

The primary output of a CRISPR screen is a list of genes whose knockout leads to a significant change in cell fitness under the selection pressure. This data is typically presented in a table format, ranking genes based on a statistical score that reflects the magnitude and significance of the change in sgRNA abundance. Below is an example table structure, populated with hypothetical data for a this compound screen, based on the format of data from a screen with the kinase inhibitor erlotinib.[1]

Gene SymbolDescriptionLog2 Fold Change (this compound/DMSO)p-valueFalse Discovery Rate (FDR)
Depleted Genes (Sensitizers)
GENE-AGene A description-2.581.2E-065.8E-05
GENE-BGene B description-2.153.4E-069.7E-05
GENE-CGene C description-1.988.9E-061.5E-04
...............
Enriched Genes (Resistors)
GENE-XGene X description3.122.5E-071.1E-05
GENE-YGene Y description2.897.1E-073.2E-05
GENE-ZGene Z description2.641.5E-066.7E-05
...............

Table 1: Example Data Output from a CRISPR Screen with this compound Treatment. Genes are ranked by their log2 fold change, indicating either depletion (negative values, potential sensitizers) or enrichment (positive values, potential resistance genes) in the this compound-treated cell population compared to the DMSO control. Statistical significance is determined by the p-value and corrected for multiple comparisons using the False Discovery Rate (FDR).

V. Conclusion

The combination of CRISPR-Cas9 screening with the BMP inhibitor this compound offers a robust and unbiased platform for functional genomic studies. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers to implement this powerful technology. The identification of genes that modulate the cellular response to this compound will not only deepen our understanding of the BMP signaling pathway but also has the potential to uncover novel therapeutic targets and strategies for a range of diseases.

References

Application Notes and Protocols for Western Blot Analysis Following DMH2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DMH2 is a selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting ALK2 (ACVR1). Its application in research is pivotal for dissecting the roles of BMP signaling in various cellular processes. A primary downstream effect of BMP receptor activation is the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). Consequently, Western blotting serves as an essential technique to quantify the inhibitory effect of this compound by measuring the levels of phosphorylated SMAD1/5/8 (p-SMAD1/5/8). This document provides a detailed protocol for performing a Western blot to analyze protein expression changes after this compound treatment.

Signaling Pathway Overview

The BMP signaling pathway is initiated by the binding of a BMP ligand to its receptor complex, leading to the phosphorylation of SMAD1/5/8. These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression. This compound inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8 and subsequent downstream signaling.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMPRII BMP->BMPRII Binds ALK2 ALK2 BMPRII->ALK2 Activates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates This compound This compound This compound->ALK2 Inhibits

Figure 1: Simplified BMP/SMAD signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density in a 6-well plate or 10 cm dish to achieve 70-80% confluency at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 6, 24 hours).

  • Positive Control (Optional): To confirm the pathway is active, a set of wells can be stimulated with a BMP ligand (e.g., BMP4) with and without this compound pre-treatment.

Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][2] For phosphorylated proteins, it is crucial to include phosphatase inhibitors to prevent dephosphorylation.[3][4]

  • Cell Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

Protein Quantification
  • BCA Protein Assay: Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit, as it is compatible with detergents commonly found in lysis buffers.[5][6]

  • Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.[7]

  • Measurement: Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of the samples based on the standard curve.[5][7][8]

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[10][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12][13] This can be done using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][14] For phospho-specific antibodies, BSA is often recommended to reduce background.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-SMAD1/5/8 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[14][16][17] Also, probe a separate membrane or strip and re-probe the same membrane for total SMAD1/5/8 and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14][16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.[9][16][18]

  • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[9][18]

Detection and Analysis
  • Chemiluminescent Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[9][19][20]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[19][21]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[22][23] Normalize the p-SMAD1/5/8 signal to the total SMAD1/5/8 signal and/or the loading control to determine the relative change in phosphorylation.[24][25][26]

Western_Blot_Workflow A Cell Culture & This compound Treatment B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-SMAD1/5/8, Total SMAD, Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Imaging & Densitometry Analysis I->J

Figure 2: Experimental workflow for Western blot analysis after this compound treatment.

Data Presentation

The quantitative data obtained from densitometry analysis should be summarized in a table for clear comparison. The results should be presented as the relative fold change in p-SMAD1/5/8 levels compared to the vehicle control, normalized to a loading control.

Table 1: Relative Quantification of p-SMAD1/5/8 Levels After this compound Treatment

Treatment GroupConcentration (µM)Duration (hours)Normalized p-SMAD1/5/8 Intensity (Arbitrary Units)Fold Change vs. Vehicle
Vehicle Control-241.00 ± 0.081.00
This compound0.1240.75 ± 0.060.75
This compound1240.32 ± 0.040.32
This compound10240.11 ± 0.020.11
BMP4-13.50 ± 0.213.50
This compound + BMP4101 (pre-treatment)1.20 ± 0.151.20

Data are presented as mean ± standard deviation from three independent experiments.

This table is a hypothetical representation of expected results, demonstrating a dose-dependent decrease in SMAD1/5/8 phosphorylation with this compound treatment. Actual results may vary depending on the cell type and experimental conditions.[27][28][29]

References

Application Notes: Immunohistochemistry for Tissues Treated with the BMP Receptor Inhibitor DMH2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DMH2 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, including ALK2, ALK3, and ALK6.[1] BMP signaling is a critical pathway in cellular proliferation, differentiation, and apoptosis.[2] Researchers often use inhibitors like this compound to study these processes or to evaluate potential therapeutic strategies, for instance, in oncology where BMP signaling can be dysregulated.[3][4] Consequently, it is crucial to assess the downstream effects of this compound treatment on protein expression within the tissue microenvironment. Immunohistochemistry (IHC) is an indispensable technique for visualizing protein expression and localization in situ. These application notes provide a detailed protocol and best practices for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues previously treated with this compound.

Principle of this compound Action

This compound functions by antagonizing the intracellular kinase domain of BMP type I receptors.[5] This inhibition blocks the phosphorylation of downstream SMAD proteins (SMAD1/5/8), preventing their translocation to the nucleus and subsequent regulation of target genes such as the Inhibitor of DNA binding (Id) family of proteins.[3][4] Therefore, a common application of IHC in this context is to detect changes in the expression or phosphorylation status of these downstream targets (e.g., p-SMAD1/5, Id1, Id3) to confirm the biological activity of this compound in the tissue.

Experimental Considerations for this compound-Treated Tissues
  • Controls: It is essential to include proper controls. The ideal experimental setup includes:

    • Vehicle-treated control tissue.

    • This compound-treated tissue.

    • Positive and negative tissue controls for the target antibody to ensure antibody specificity.

  • Fixation: Prompt and proper fixation is critical for preserving tissue morphology and antigenicity. For tissues treated with a small molecule inhibitor like this compound, standard fixation protocols are generally appropriate. Immediately after excision, fix the tissue in 10% neutral buffered formalin (NBF) for 18-24 hours. Avoid under- or over-fixation, as this can lead to poor morphology or epitope masking.[6]

  • Antibody Selection: Choose primary antibodies that are well-validated for IHC. When assessing the effect of a kinase inhibitor, using an antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-SMAD1/5) is a direct way to measure pathway inhibition.

Quantitative Data Presentation

Following IHC staining, quantitative analysis is often performed by scoring the intensity and percentage of positive cells. The data can be presented in a table for clear comparison between treatment groups.

Table 1: IHC Scoring of p-SMAD1/5 Expression in Control vs. This compound-Treated Xenograft Tumors

Treatment GroupNAverage H-Score (± SEM)Percent Positive Cells (± SEM)Staining Intensity (Mean)
Vehicle Control8185 ± 15.288% ± 5.6%Moderate to Strong
This compound (10 mg/kg)845 ± 9.825% ± 4.1%Weak to Negative

H-Score is calculated as: H-Score = Σ (Percentage of cells at intensity * Intensity level). Intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).

Signaling Pathway and Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II R BMPR-II Type I R ALK2/3/6 Type II R->Type I R Recruits & Phosphorylates R-SMADs SMAD1/5/8 Type I R->R-SMADs Phosphorylates This compound This compound This compound->Type I R Inhibits p-SMADs p-SMAD1/5/8 Complex p-SMAD/SMAD4 Complex p-SMADs->Complex Binds Co-SMAD SMAD4 Co-SMAD->Complex DNA DNA Complex->DNA Translocates to Nucleus Target Genes Id1, Id3, etc. DNA->Target Genes Regulates Transcription

Caption: BMP signaling pathway and the inhibitory action of this compound.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Visualization Fixation 1. Fixation (10% NBF, 24h) Embedding 2. Dehydration & Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-5 µm sections) Embedding->Sectioning Dewax 4. Deparaffinization & Rehydration Sectioning->Dewax Retrieval 5. Antigen Retrieval (e.g., Citrate Buffer pH 6.0) Dewax->Retrieval Blocking 6. Blocking (Peroxidase & Protein Block) Retrieval->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-SMAD1/5, 4°C Overnight) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection (e.g., HRP Polymer & DAB) SecondaryAb->Detection Counterstain 10. Counterstaining (Hematoxylin) Detection->Counterstain Dehydrate 11. Dehydration & Mounting Counterstain->Dehydrate Analysis 12. Microscopy & Image Analysis Dehydrate->Analysis

Caption: Immunohistochemistry workflow for FFPE tissues.

Detailed Protocol: IHC Staining for p-SMAD1/5 in this compound-Treated FFPE Tissues

This protocol is optimized for detecting changes in phosphorylated SMAD1/5 in FFPE tissue sections.

Reagents and Materials
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and Graded Ethanol series (100%, 95%, 70%)

  • Deionized Water (DI H₂O)

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide

  • Blocking Buffer: 5% Normal Goat Serum in PBST

  • Primary Antibody: Rabbit anti-phospho-SMAD1/5

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Detection Reagent: DAB (3,3'-Diaminobenzidine) Chromogen Kit

  • Counterstain: Harris' Hematoxylin

  • Mounting Medium and Coverslips

Procedure
  • Deparaffinization and Rehydration

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Transfer to 100% Ethanol: 2 changes, 3 minutes each.

    • Transfer to 95% Ethanol: 1 change, 3 minutes.

    • Transfer to 70% Ethanol: 1 change, 3 minutes.

    • Rinse thoroughly in running DI H₂O for 5 minutes.

  • Antigen Retrieval

    • Pre-heat Sodium Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.

    • Immerse slides in the hot buffer and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with DI H₂O, then place in PBST wash buffer.

  • Blocking Endogenous Peroxidase

    • Immerse slides in 3% Hydrogen Peroxide for 10-15 minutes at room temperature.

    • Wash with PBST: 3 changes, 5 minutes each.

  • Protein Blocking

    • Wipe excess buffer from around the tissue section.

    • Apply Blocking Buffer (5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation

    • Gently tap off the blocking buffer (do not rinse).

    • Apply the primary antibody (e.g., anti-p-SMAD1/5), diluted according to the manufacturer's datasheet, to cover the tissue section.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection

    • Wash slides with PBST: 3 changes, 5 minutes each.

    • Apply the HRP-conjugated secondary antibody, diluted as recommended.

    • Incubate for 1 hour at room temperature in a humidified chamber.

    • Wash with PBST: 3 changes, 5 minutes each.

    • Prepare and apply the DAB chromogen solution according to the kit instructions. Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in DI H₂O.

  • Counterstaining

    • Immerse slides in Hematoxylin for 30-60 seconds.

    • Rinse immediately with running tap water until the water runs clear.

    • "Blue" the sections by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water for 1-2 minutes.

    • Rinse with DI H₂O.

  • Dehydration and Mounting

    • Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 minutes each).

    • Clear in Xylene: 2 changes, 3 minutes each.

    • Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles.

    • Allow the slides to dry before microscopic examination.

Expected Results

In vehicle-treated tissues where the BMP pathway is active, a positive result for p-SMAD1/5 will appear as a brown (DAB) stain, primarily localized to the nucleus. In this compound-treated tissues, a significant reduction or absence of this brown staining is expected, indicating successful inhibition of the BMP signaling pathway. The cell nuclei will be stained blue by the hematoxylin counterstain.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMH2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the biological activity of DMH2, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that selectively targets the intracellular kinase domains of BMP type I receptors, specifically ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD1, SMAD5, and SMAD8.[1][2] Consequently, the translocation of the SMAD complex to the nucleus is blocked, leading to the downregulation of target genes such as the Inhibitor of Differentiation (Id) family members (Id1, Id2, and Id3).[2][3] The expected biological outcomes include the inhibition of cell proliferation and the induction of apoptosis in responsive cell lines.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.

Q3: In which solvent should I dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced off-target effects or cytotoxicity.[5]

Troubleshooting Guide

Issue 1: this compound is not inhibiting SMAD1/5/8 phosphorylation.

If you do not observe a decrease in phosphorylated SMAD1/5/8 (p-SMAD1/5/8) levels upon this compound treatment, consider the following troubleshooting steps.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
This compound Degradation 1. Verify Storage: Ensure this compound powder and stock solutions have been stored at the correct temperatures and protected from light.[3] 2. Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from powder.
Incorrect this compound Concentration 1. Concentration Range: Use a concentration range appropriate for your cell line. Effective concentrations in published studies often range from 1 µM to 10 µM.[2][6] 2. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Low Basal BMP Signaling 1. Assess Basal Activity: Your cell line may have low endogenous BMP signaling. Analyze baseline p-SMAD1/5/8 levels in untreated cells. 2. Stimulate Pathway: If basal activity is low, consider stimulating the pathway with a BMP ligand (e.g., BMP2, BMP4) as a positive control to confirm that the pathway is functional in your cells.[2]
Cell Line Resistance 1. Receptor Expression: Confirm that your cell line expresses the target BMP type I receptors (ALK2, ALK3, ALK6).[2] 2. Receptor Mutations: Although rare, mutations in the kinase domain of the BMP receptors could potentially affect inhibitor binding.[7]
Experimental Procedure 1. Treatment Duration: Ensure a sufficient incubation time with this compound. A 24-48 hour treatment is often used to observe changes in p-SMAD levels.[2][6] 2. Western Blot Protocol: Optimize your Western blot protocol for p-SMAD1/5/8 detection. Ensure efficient protein transfer and use a validated primary antibody.
Issue 2: this compound is not affecting cell viability or proliferation.

If this compound does not induce the expected anti-proliferative or pro-apoptotic effects, consider these points.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Lack of Downstream Effect 1. Confirm Target Engagement: First, verify that this compound is inhibiting p-SMAD1/5/8 in your cells (see Issue 1). If the primary target is not being inhibited, downstream effects are unlikely. 2. Assess Id Gene Expression: Measure the mRNA or protein levels of Id1 and Id3, which are key downstream targets of the BMP pathway.[2][3]
Cell Line-Specific Response 1. BMP Pathway Dependency: Your cell line may not be dependent on the BMP signaling pathway for survival and proliferation. The effects of BMP signaling can be highly cell-type specific.[8][9] 2. Alternative Signaling Pathways: Other signaling pathways may be driving cell growth and survival in your model.
Assay Sensitivity and Timing 1. Assay Type: Ensure you are using a sensitive and appropriate assay for measuring cell viability or proliferation (e.g., MTT, CellTiter-Glo, or direct cell counting). 2. Time Course Experiment: The effects of this compound on cell viability may take longer to become apparent than the inhibition of SMAD phosphorylation. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[6]
This compound Solubility in Media 1. Precipitation: Visually inspect the culture medium after adding this compound to ensure it has not precipitated out of solution. 2. Working Dilutions: When preparing working dilutions from a DMSO stock, ensure adequate mixing in the culture medium.

Experimental Protocols

Protocol 1: Western Blot for p-SMAD1/5/8

This protocol describes the assessment of this compound activity by measuring the levels of phosphorylated SMAD1/5/8.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • BMP ligand (e.g., BMP4) (optional, as a positive control for pathway activation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for 24-48 hours. If using a BMP ligand to stimulate the pathway, pre-treat with this compound for 1-2 hours before adding the ligand.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-SMAD1/5/8) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines a method to assess the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations and a DMSO vehicle control. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Initiates This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits Id1, Id3, etc. Id1, Id3, etc. Gene Transcription->Id1, Id3, etc. Troubleshooting_Workflow start Experiment: this compound shows no biological activity q1 Is p-SMAD1/5/8 inhibited? start->q1 check_downstream Check downstream effects: - Id1/Id3 expression - Cell viability/proliferation assay q1->check_downstream Yes troubleshoot_inhibitor Troubleshoot inhibitor & pathway: - Check this compound stability/concentration - Verify basal BMP signaling - Confirm receptor expression q1->troubleshoot_inhibitor No a1_yes Yes a1_no No q2 Are downstream effects observed? check_downstream->q2 success Experiment successful q2->success Yes cell_line_issue Consider cell line specific factors: - Not dependent on BMP pathway - Assay sensitivity/timing q2->cell_line_issue No a2_yes Yes a2_no No

References

Navigating the Challenges of DMH2 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the potent BMP receptor inhibitor DMH2, achieving optimal solubility in aqueous solutions is a critical yet often challenging step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and questions regarding the solubility of this compound.

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?

A1: This is a common issue with compounds that are poorly soluble in water. The high concentration of DMSO in the stock solution keeps the this compound dissolved, but when this is diluted into an aqueous environment, the DMSO concentration drops, and the this compound crashes out of solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay is as low as possible, ideally below 0.5%, to minimize cellular toxicity. Some cell lines can tolerate up to 1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous solution, perform serial dilutions in your buffer or media. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Pre-warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Increase Final Volume: If possible, increase the total volume of your assay to lower the required concentration of the this compound stock solution, thereby reducing the amount of DMSO introduced.

  • Consider Co-solvents: For in vivo studies, co-solvents like PEG300 and Tween 80 can be used in combination with DMSO to improve solubility.

Q2: I am struggling to dissolve this compound in my desired aqueous buffer (e.g., PBS). Are there alternative solvents or methods?

A2: Yes, several strategies can be employed to improve the aqueous solubility of this compound.

Alternative Solubilization Strategies:

  • Acidic Solutions: this compound shows significantly better solubility in acidic conditions. Preparing a stock solution in a dilute acidic solution, such as 2 equivalents of HCl, can be an effective method. However, it is crucial to ensure that the final pH of your experimental solution is compatible with your cells or assay system. Neutralization may be required, which could potentially lead to precipitation.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. Preparing a complex of this compound with HP-β-CD can enhance its solubility in aqueous solutions.

  • This compound Hydrochloride Salt: Consider using the hydrochloride salt of this compound (LDN-193189 HCl). Salt forms of compounds often exhibit improved aqueous solubility compared to the free base.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: The most common solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).

Protocol for Preparing a 20 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 451.52 g/mol ). For example, to make 1 mL of a 20 mM stock, you would need 9.03 mg of this compound.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Warming and Mixing: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO or other solvents. It provides the energy needed to break up particle agglomerates and facilitate the solvation process. Use a bath sonicator for gentle and even sonication.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Note that the aqueous solubility of this compound is very low at neutral pH.

Solvent/SolutionMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Dimethyl sulfoxide (DMSO)209.03Gentle warming may be required.
2 equivalents of HCl5022.58Acidic solution significantly improves solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Very LowVery LowThis compound is poorly soluble in neutral aqueous buffers.

Data compiled from publicly available sources.

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions for experimental use.

Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a this compound working solution from a DMSO stock for addition to cell culture media.

Workflow for Preparing this compound Working Solution:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application stock_prep Prepare 20 mM this compound in DMSO serial_dilution Serially dilute stock in cell culture medium stock_prep->serial_dilution Dilute final_concentration Achieve final desired concentration (e.g., 500 nM) serial_dilution->final_concentration Final Dilution add_to_cells Add to cell culture final_concentration->add_to_cells Treat Cells

Caption: Workflow for preparing this compound for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO as described in the FAQ section.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first create an intermediate dilution of your stock solution in cell culture medium. For example, to achieve a final concentration of 500 nM, you could first dilute your 20 mM stock 1:100 in medium to get a 200 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your pre-warmed cell culture medium to reach the desired final concentration. For instance, to get a 500 nM final concentration from a 200 µM intermediate, you would perform a 1:400 dilution.

  • Mixing: Immediately after adding the this compound solution, gently mix the medium by swirling or pipetting up and down to ensure homogeneity and prevent localized high concentrations that can lead to precipitation.

  • Addition to Cells: Add the this compound-containing medium to your cells.

  • Controls: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

This compound and the BMP Signaling Pathway

This compound is a potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. Understanding the BMP signaling pathway is crucial for interpreting experimental results.

Canonical BMP/SMAD Signaling Pathway:

BMP_Pathway cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor (BMPR2) BMP_Ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates This compound This compound This compound->TypeI_R Inhibits pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Translocates to Nucleus & Regulates Transcription Nucleus Nucleus

Caption: The canonical BMP/SMAD signaling pathway and the point of inhibition by this compound.

This guide provides a foundational understanding and practical solutions for working with this compound. For further assistance, always refer to the manufacturer's product information sheet and relevant scientific literature.

Preventing DMH2 Precipitation in Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of DMH2 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. It is widely used in research to study the BMP signaling pathway, which is crucial in embryonic development, tissue homeostasis, and various diseases, including cancer and developmental disorders. By inhibiting BMP signaling, researchers can investigate the specific roles of this pathway in their experimental models.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in several organic solvents. According to manufacturer data, it is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 20 mM, sometimes requiring gentle warming.[1][2] It is also soluble in 2eq.HCl at up to 50 mM.[1][2] For in vitro cell culture experiments, DMSO is the most commonly used solvent to prepare a concentrated stock solution.

Q3: Why does this compound precipitate when added to my cell culture media?

Precipitation of this compound in aqueous-based cell culture media is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media.

  • "Salting Out" Effect: When a concentrated DMSO stock of this compound is added to the media, the rapid dilution and change in solvent polarity can cause the compound to crash out of solution.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in the media can exceed its solubility limit.

  • Media Components: Interactions with components in the cell culture media, such as proteins and salts in fetal bovine serum (FBS), can sometimes contribute to precipitation.

  • pH of the Media: The pH of the cell culture media can influence the charge state and solubility of this compound.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: Precipitate forms immediately upon adding this compound stock to the media.

Cause: This is often due to the rapid dilution of the DMSO stock in the aqueous media, causing the compound to exceed its solubility limit locally.

Solutions:

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, vortex or mix gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility. However, avoid overheating as it can degrade media components.

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring a final DMSO concentration of 0.1% to 0.5% can help keep the compound in solution. It is crucial to determine the maximum DMSO tolerance for your specific cell line and to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Issue 2: Media becomes cloudy or a precipitate forms over time during incubation.

Cause: This may indicate that the this compound concentration is at or near its saturation point in the media, and factors like temperature fluctuations or interactions with cellular metabolites are causing it to precipitate over time.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the working concentration of this compound. It is advisable to perform a dose-response experiment to determine the lowest effective concentration.

  • Use Serum-Free or Low-Serum Media (if compatible with your cells): High concentrations of proteins in serum can sometimes interact with small molecules. If your experimental design allows, consider reducing the serum percentage or using a serum-free formulation during the treatment period.

  • Incorporate Solubilizing Agents: For particularly challenging situations, especially for in vivo studies, co-solvents or excipients can be used. One manufacturer suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo use, which indicates that such agents can improve solubility.[3] However, for in vitro use, the effects of these agents on your cells must be carefully evaluated.

Quantitative Data on this compound Solubility

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO209.03Gentle warming may be required.[2]
2eq.HCl5022.58
DMSO16.6 mg/mLSolubility may vary slightly between suppliers.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.77≥ 1.25For in vivo use, clear solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.77≥ 1.25For in vivo use, clear solution.[3]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly to dissolve the powder completely. Gentle warming in a 37°C water bath can aid dissolution.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare the Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Method A (Direct Dilution - for lower concentrations): For very dilute final concentrations, you may be able to add the DMSO stock directly to the pre-warmed media while gently swirling the media. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).

    • Method B (Serial Dilution - recommended to prevent precipitation):

      • Create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed media (e.g., a 1:10 or 1:100 dilution). Mix gently but thoroughly.

      • Add the required volume of this intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration.

    • Gently mix the final working solution. Do not vortex vigorously as this can cause foaming and protein denaturation in media containing serum.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Vehicle Control:

    • Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same final volume of cell culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

Signaling Pathway and Experimental Workflow Diagrams

BMP Signaling Pathway Inhibition by this compound

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R binds TypeI_R Type I Receptor (ALK2/3/6) SMAD159 R-SMAD (SMAD1/5/9) TypeI_R->SMAD159 phosphorylates TypeII_R->TypeI_R recruits & phosphorylates SMAD4 Co-SMAD (SMAD4) SMAD159->SMAD4 binds SMAD_Complex SMAD1/5/9-SMAD4 Complex SMAD159->SMAD_Complex SMAD4->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression regulates This compound This compound This compound->TypeI_R inhibits

Caption: Inhibition of the BMP signaling pathway by this compound.

Experimental Workflow for this compound Solution Preparation

DMH2_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (e.g., 20 mM) weigh->dissolve vortex 3. Vortex & Gentle Warming dissolve->vortex aliquot 4. Aliquot & Store at -80°C vortex->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw serial_dilute 7. Serial Dilution into Media thaw->serial_dilute warm_media 6. Pre-warm Media (37°C) warm_media->serial_dilute add_to_cells 8. Add to Cell Culture serial_dilute->add_to_cells dmso_control Prepare Media with matching DMSO %

References

Technical Support Center: Optimizing DMH2 Incubation Time for Carcinogenesis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 1,2-dimethylhydrazine (DMH)-induced carcinogenesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DMH-induced tumor induction experiments, focusing on optimizing incubation time and achieving consistent results.

Issue Potential Cause Recommended Solution
High variability in tumor incidence and latency between animals. Genetic Background: Different rodent strains exhibit varying susceptibility to DMH-induced carcinogenesis. For instance, C57BL/6 mice are generally more susceptible than BALB/c mice.[1][2]Strain Selection: Choose a well-characterized and appropriate rodent strain for your experimental goals. Refer to literature for strains with known susceptibility to DMH. If using a less common strain, a pilot study to determine its response to DMH is recommended.
Animal Health and Husbandry: Underlying health issues, stress, and variations in diet or environment can impact an animal's response to carcinogens.Standardize Conditions: Ensure all animals are healthy, housed under identical conditions (diet, light cycle, temperature), and handled consistently to minimize stress.
No or low tumor incidence despite following established protocols. Incorrect DMH Preparation or Storage: DMH is sensitive to light and oxidation. Improperly prepared or stored solutions can lose potency.Fresh Preparation: Prepare DMH solutions fresh before each use. Protect the solution from light and store it appropriately. The pH of the solution should be adjusted to around 6.5.[3]
Suboptimal Dosage: The dose of DMH is critical. Too low a dose may not induce tumors within the desired timeframe, while too high a dose can lead to toxicity and premature death.Dose-Response Study: If establishing a new model, perform a dose-response study to determine the optimal DMH concentration for your specific animal strain and experimental timeline. Doses in the literature range from 15 mg/kg to 40 mg/kg weekly.[4]
Inappropriate Route of Administration: The route of administration can affect carcinogen distribution and metabolism. Subcutaneous and intraperitoneal injections are most common.Consistent Administration: Use a consistent and appropriate route of administration as established in validated protocols. Subcutaneous injection is often preferred for its reproducibility.[5]
High mortality rate unrelated to tumor burden. DMH Toxicity: DMH can cause acute toxicity, particularly at higher doses. This can manifest as weight loss, diarrhea, and liver damage.[6][7]Monitor Animal Health: Closely monitor animals for signs of toxicity, especially in the days following DMH injection. Reduce the dose or frequency of administration if excessive toxicity is observed. Consider providing supportive care as needed.
Vehicle Effects: The vehicle used to dissolve DMH can have its own physiological effects.Use Appropriate Vehicle: A common vehicle is 1 mM EDTA in saline, with the pH adjusted. Ensure the vehicle itself does not cause adverse reactions in a control group.
Tumor location is not consistent with the target organ (colon). Metabolic Differences: The metabolic activation of DMH can vary between individuals and strains, potentially leading to tumors in other organs.Strain and Protocol Adherence: While DMH is a potent colon carcinogen, tumors in other organs can occur.[3] Adhering to established protocols with known organ specificity for your chosen strain can minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for DMH-induced colorectal tumors in rodents?

A1: The incubation time for DMH-induced colorectal tumors is highly variable and depends on several factors, primarily the animal strain, DMH dose, and frequency of administration. Generally, preneoplastic lesions like aberrant crypt foci (ACF) can be observed as early as 8-12 weeks after the initial DMH injections.[4][8] The development of adenomas and adenocarcinomas typically occurs later, with tumors appearing around 3 months after the first injection and studies often lasting up to 78 weeks to observe full tumor progression.[3][9]

Q2: How does the dose of DMH affect the incubation time and tumor yield?

A2: There is a clear dose-response relationship in DMH-induced carcinogenesis. Higher doses of DMH generally lead to a shorter latency period (incubation time) and a higher tumor yield.[10] However, increasing the dose also increases the risk of toxicity and animal mortality. It is crucial to find a balance that induces tumors efficiently without causing excessive adverse effects.

Q3: Which rodent strains are most commonly used for DMH-induced colorectal cancer studies?

A3: Several mouse and rat strains are used. In mice, strains like SWR and C57BL/6 are known to be susceptible, while BALB/c mice are relatively more resistant.[1][11] In rats, Sprague-Dawley and Fischer 344 are commonly used. The choice of strain will significantly impact the experimental timeline and tumor characteristics.

Q4: What are the key histopathological stages to look for during the incubation period?

A4: The progression of DMH-induced colorectal cancer follows a well-defined histopathological sequence that mirrors human colorectal cancer development:

  • Aberrant Crypt Foci (ACF): These are the earliest preneoplastic lesions, appearing within weeks of DMH administration.[8]

  • Dysplasia: Following ACF, areas of dysplasia (low-grade and high-grade) develop, characterized by abnormal cell growth and architecture. Microscopic dysplastic lesions can be seen as early as 12 weeks.[4]

  • Adenoma: These are benign tumors that can progress to malignancy.

  • Adenocarcinoma: This is the malignant stage, which can eventually become invasive. Typical neoplastic changes can be observed around 20 weeks post-exposure.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on DMH-induced colorectal carcinogenesis.

Table 1: Effect of DMH Dose on Tumor Incidence in Female SWR Mice

Total DMH Dose (mg/kg)Tumor Incidence (%)
6.80
3426
6876
13687

Data adapted from a study investigating the dose-response relationship of DMH in SWR mice.[11]

Table 2: Timeline of Pathological Lesions in Albino Rats Treated with DMH (40 mg/kg weekly)

Time Post-DMH InitiationObserved Pathological Changes
8 weeksHyperplasia
12 weeksLow-grade dysplasia
16 weeksHigh-grade dysplasia, macroscopic mucosal elevations
20 weeksAdvanced carcinoma
24 weeksInvasive carcinoma

Data adapted from a study on the progression of DMH-induced colonic lesions in albino rats.[4]

Experimental Protocols

Standard Protocol for DMH-Induced Colon Carcinogenesis in Mice

This protocol is a general guideline and may require optimization based on the specific mouse strain and research objectives.

Materials:

  • 1,2-dimethylhydrazine dihydrochloride (DMH)

  • 1 mM EDTA in sterile saline

  • Sodium hydroxide (NaOH) for pH adjustment

  • 8-week-old male mice (e.g., C57BL/6)

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • DMH Solution Preparation: In a chemical fume hood, dissolve DMH in 1 mM EDTA in saline to the desired concentration (e.g., 20 mg/kg body weight). Adjust the pH of the solution to 6.5 with NaOH. Prepare this solution fresh before each injection.[3]

  • Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • DMH Administration: Administer the DMH solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once a week for a predetermined number of weeks (e.g., 6-15 weeks). The injection volume should be adjusted based on the individual animal's body weight.

  • Monitoring: Monitor the animals regularly (at least twice a week) for clinical signs of toxicity, such as weight loss, diarrhea, and lethargy. Record body weights weekly.

  • Termination and Tissue Collection: At the end of the experimental period (e.g., 20-30 weeks after the first injection), euthanize the mice. Dissect the entire colon, flush it with saline, and examine it for the presence of tumors.

  • Histopathological Analysis: Fix the colon and any visible tumors in 10% neutral buffered formalin for histopathological processing and analysis.

Visualizations

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Induction Phase cluster_2 Observation & Analysis Phase a Acclimatize Animals (1 week) b Prepare fresh DMH solution (pH 6.5) a->b c Weekly DMH Injections (e.g., 20 mg/kg) b->c d Monitor Animal Health (Weight, Clinical Signs) c->d Repeated weekly e Incubation Period (Tumor Development) d->e f Euthanasia & Tissue Collection e->f g Histopathological Analysis (ACF, Adenoma, Carcinoma) f->g G cluster_0 Metabolic Activation cluster_1 Cellular Effects & Signaling DMH 1,2-Dimethylhydrazine (DMH) AOM Azoxymethane (AOM) DMH->AOM Oxidation MAM Methylazoxymethanol (MAM) AOM->MAM Hydroxylation Ion Methyldiazonium Ion (Ultimate Carcinogen) MAM->Ion DNA DNA Methylation (O6-methylguanine) Ion->DNA Wnt Wnt/β-catenin Pathway DNA->Wnt Activation Proliferation Increased Cell Proliferation Wnt->Proliferation Apoptosis Decreased Apoptosis Wnt->Apoptosis Tumor Tumorigenesis Proliferation->Tumor Apoptosis->Tumor

References

Technical Support Center: Managing DMH2 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cytotoxicity when using DMH2, a small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Question: Why are my cells showing high levels of death even at low concentrations of this compound?

Answer: Unexpectedly high cytotoxicity at low this compound concentrations can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to BMP pathway inhibition. Some cell lines may rely on basal BMP signaling for survival, and its inhibition by this compound can trigger apoptosis.

  • Incorrect Concentration: Ensure your stock solution concentration is accurate and that serial dilutions are performed correctly. We recommend verifying the concentration of your stock solution spectrophotometrically, if possible.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations. It is crucial to run a vehicle control (cells treated with the same concentration of solvent used in the highest this compound treatment group) to distinguish between solvent-induced and compound-induced cytotoxicity.

  • Extended Incubation Time: Continuous exposure to this compound may lead to cumulative cytotoxic effects. Consider reducing the incubation time to determine if the observed cytotoxicity is time-dependent.

Question: My vehicle control (DMSO-treated) cells are also showing significant cell death. What should I do?

Answer: If your vehicle control exhibits high cytotoxicity, the issue likely lies with the solvent or experimental setup, not this compound itself.

  • DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and for many sensitive cell lines, below 0.1%. Prepare a dilution series of your solvent to determine the maximum tolerable concentration for your specific cell line.

  • DMSO Quality: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture. Older or improperly stored DMSO can degrade into toxic byproducts.

  • Cell Plating Density: Sub-optimal cell density at the time of treatment can make cells more susceptible to stress, including from the solvent. Ensure your cells are in the logarithmic growth phase and are at the recommended confluency for your cell line when you add the treatment.

Question: How can I differentiate between on-target (BMP inhibition-mediated) and off-target cytotoxicity?

Answer: Distinguishing between on-target and off-target effects is a common challenge with small molecule inhibitors. Here are some strategies:

  • Use a Structurally Different BMP Inhibitor: If another BMP inhibitor with a different chemical structure (e.g., LDN-193189) produces a similar cytotoxic effect, it is more likely that the effect is on-target.

  • Rescue Experiment: Attempt to "rescue" the cells from this compound-induced cytotoxicity by adding a downstream activator of the BMP pathway. A successful rescue would suggest the effect is on-target.

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target receptors (ALK2, ALK3, ALK6). If the knockdown/knockout cells become resistant to this compound-induced cytotoxicity, this strongly indicates an on-target effect.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. It functions by blocking the intracellular kinase domain of these receptors, thereby inhibiting the canonical BMP signaling pathway.

What is the known mechanism of this compound-induced cytotoxicity?

The BMP signaling pathway plays a role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] By inhibiting this pathway, this compound can induce apoptosis in cell lines that are dependent on BMP signaling for survival and growth.[2] This is considered an "on-target" cytotoxic effect.

How do I determine the optimal, non-toxic working concentration of this compound for my experiments?

The optimal concentration of this compound is highly dependent on the cell line and the desired biological endpoint. To determine this, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed period and then assessing cell viability using an assay like the MTT or LDH release assay. The results will allow you to determine the IC50 (the concentration at which 50% of cell viability is inhibited) and select a non-toxic concentration for your functional assays.

What are the potential off-target effects of this compound?

While this compound is selective for BMP type I receptors, it can exhibit some activity against other kinases at higher concentrations. For instance, it has been shown to bind to TGFBR2 with a lower affinity. It is good practice to use the lowest effective concentration of this compound in your experiments to minimize potential off-target effects.

Quantitative Data

The following table summarizes the inhibitor constant (Ki) values for this compound against its primary targets. Lower Ki values indicate higher potency.

Target ReceptorInhibitor Constant (Ki)
ALK6<1 nM
ALK35.4 nM
ALK243 nM
TGFBR285 nM

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete medium. A common starting point is a 10-point dilution series with a final concentration ranging from 100 µM to 1 nM. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD 1/5/9 (P) p-SMAD 1/5/9 Type I Receptor (ALK2/3/6)->SMAD 1/5/9 (P) Phosphorylates This compound This compound This compound->Type I Receptor (ALK2/3/6) Inhibits SMAD Complex SMAD Complex SMAD 1/5/9 (P)->SMAD Complex SMAD 4 SMAD 4 SMAD 4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus Apoptosis Apoptosis Gene Transcription->Apoptosis Can induce

Caption: BMP signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is Vehicle Control (e.g., DMSO) Also Toxic? start->q1 a1 Troubleshoot Solvent/Culture Conditions: 1. Lower DMSO concentration (<0.1%) 2. Use fresh, high-purity DMSO 3. Optimize cell seeding density q1->a1 Yes q2 Is this compound Concentration Optimized? q1->q2 No yes1 Yes no1 No a2 Perform Dose-Response Experiment: 1. Titrate this compound concentration 2. Determine IC50 3. Select appropriate concentration q2->a2 No q3 Is Incubation Time Optimized? q2->q3 Yes no2 No yes2 Yes a3 Perform Time-Course Experiment: 1. Test shorter incubation periods (e.g., 6, 12, 24 hours) q3->a3 No a4 Consider On-Target Cytotoxicity: - Cell line may be dependent on BMP signaling - Consider 'rescue' or gene knockdown experiments to confirm on-target effect q3->a4 Yes no3 No yes3 Yes

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

References

DMH2 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of DMH2 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. It primarily targets ALK2, ALK3, and ALK6, thereby inhibiting the BMP signaling pathway, which is a key regulator of cell proliferation, differentiation, and apoptosis. The inhibition of this pathway can lead to decreased growth and induction of cell death in certain cancer cell lines.

Q2: What are the recommended short-term and long-term storage conditions for this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, storage at +4°C is recommended. For stock solutions, the following storage conditions are advised:

Storage TemperatureDuration
-20°CUp to 1 month
-80°CUp to 6 months

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and 2 equivalents of Hydrochloric Acid (2eq. HCl). When preparing stock solutions in DMSO, gentle warming may be required to achieve complete dissolution.

Q4: What are the known signaling pathways affected by this compound?

This compound is a potent inhibitor of the BMP signaling pathway, which is part of the larger Transforming Growth Factor-β (TGF-β) superfamily of signaling pathways. By inhibiting BMP type I receptors, this compound prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which in turn inhibits the transcription of target genes involved in various cellular processes.

Q5: Are there known stability issues with this compound in long-term experiments?

While specific long-term stability data for this compound in experimental conditions is not extensively published, its chemical structure, which includes quinoline and pyrazolo[1,5-a]pyrimidine moieties, suggests potential susceptibility to degradation under certain conditions. Potential degradation pathways include oxidation, hydrolysis, and photodegradation.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems that may arise during long-term experiments involving this compound, with a focus on stability-related issues.

Problem 1: Inconsistent or diminishing biological activity of this compound over time.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure that stock solutions have been stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light.

      • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is thawed and refrozen.

      • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound.

      • Analytical Confirmation (Optional): If available, use High-Performance Liquid Chromatography (HPLC) to check the purity of the stock solution against a fresh standard.

  • Possible Cause 2: Degradation of this compound in cell culture media.

    • Troubleshooting Steps:

      • Minimize Exposure to Light: Protect cell culture plates and media containing this compound from direct light, as quinoline derivatives can be susceptible to photodegradation.[1][2][3]

      • Regular Media Changes: In very long-term experiments, consider more frequent media changes with freshly prepared this compound to maintain a consistent effective concentration.

      • Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium under incubator conditions (see Experimental Protocols section).

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting Steps:

      • Consider Antioxidants: For in vitro assays without cells, the addition of antioxidants to the buffer may be considered, although this is not typically done in cell culture.

      • Control Headspace: When preparing solutions, minimizing the air in the headspace of the storage container can reduce exposure to oxygen.

Problem 2: Appearance of unexpected cellular phenotypes or toxicity.

  • Possible Cause 1: Formation of active or toxic degradation products.

    • Troubleshooting Steps:

      • Prepare Fresh this compound: Always use freshly prepared dilutions of this compound in your experiments to minimize the presence of any potential degradation products.

      • Characterize Degradants (Advanced): For in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products in aged solutions.

      • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in all experiments to distinguish compound-specific effects from other experimental variables.

Problem 3: Variability in experimental results between batches of this compound.

  • Possible Cause 1: Inconsistent purity or formulation of this compound.

    • Troubleshooting Steps:

      • Source from a Reputable Supplier: Ensure that this compound is purchased from a reliable vendor that provides a certificate of analysis with purity data.

      • Standardize Stock Preparation: Use a consistent protocol for preparing stock solutions, including the solvent, concentration, and dissolution method.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Weight 451.52 g/mol
Formula C₂₇H₂₅N₅O₂
Purity (Typical) ≥98% (by HPLC)
Solubility in DMSO up to 20 mM (with gentle warming)
Solubility in 2eq. HCl up to 50 mM
Recommended Storage (Solid) +4°C
Stock Solution Storage (-20°C) Up to 1 month
Stock Solution Storage (-80°C) Up to 6 months

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Phosphate-Buffered Saline (PBS)

  • Prepare a 10 µM solution of this compound in PBS (pH 7.4). Prepare a sufficient volume for sampling at all time points.

  • Divide the solution into aliquots. One aliquot for each time point to be tested.

  • Incubate the aliquots at 37°C. Protect from light.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), stop the reaction. This can be done by freezing the aliquot at -80°C until analysis.

  • Analyze the samples by HPLC. Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the 0-hour time point.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

  • Prepare a working concentration of this compound (e.g., 10 µM) in your complete cell culture medium (including serum).

  • Filter-sterilize the solution using a 0.22 µm filter.

  • Incubate the medium under normal cell culture conditions (e.g., 37°C, 5% CO₂).

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.

  • Store the aliquots at -80°C until analysis.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining. A standard curve of this compound in fresh medium should be prepared for quantification.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates This compound This compound This compound->TypeI_R Inhibits pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocates DNA DNA SMAD_complex_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Working Concentration in Media prep_stock->prep_media treat_cells Treat Cells with this compound (and controls) prep_media->treat_cells seed_cells Seed Cells seed_cells->treat_cells culture Long-Term Incubation (with periodic media changes) treat_cells->culture endpoint Endpoint Assay (e.g., viability, gene expression) culture->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for long-term cell culture with this compound.

Troubleshooting_Tree start Inconsistent/Reduced This compound Activity check_stock Is the stock solution old or repeatedly freeze-thawed? start->check_stock fresh_stock Prepare fresh stock solution check_stock->fresh_stock Yes check_media Is this compound stable in your culture media under experimental conditions? check_stock->check_media No media_stability_test Perform media stability test check_media->media_stability_test No light_exposure Are cultures and media protected from light? check_media->light_exposure Yes protect_light Protect from light light_exposure->protect_light No other_factors Consider other experimental variables (cell density, etc.) light_exposure->other_factors Yes

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Minimizing DMH2 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMH2, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that primarily targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors. By inhibiting these receptors, this compound blocks the canonical BMP signaling pathway, which involves the phosphorylation of SMAD proteins (SMAD1/5/8) and their subsequent translocation to the nucleus to regulate gene expression.

Q2: What are the known on-target and off-target kinases for this compound?

This compound is a potent inhibitor of ALK2, ALK3, and ALK6, which are all type I BMP receptors.[1] It exhibits greater than 30-fold selectivity for these receptors over other kinases such as ALK4, ALK5, BMPR2, and AMPK.[1] However, studies have shown that this compound can also bind to Transforming Growth Factor-beta Receptor 2 (TGFBR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are considered its primary off-target kinases.[1]

Q3: What are the potential consequences of this compound off-target effects?

Q4: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for obtaining reliable data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to inhibit BMP signaling in your specific cell type or model system through dose-response experiments.

  • Perform Control Experiments: Include appropriate controls, such as using a structurally distinct BMP inhibitor with a different off-target profile or using genetic approaches (e.g., siRNA, CRISPR) to validate findings.

  • Conduct Kinase Profiling: If unexpected phenotypes are observed, consider performing a comprehensive kinase profiling assay to identify other potential off-targets of this compound in your experimental context.

  • Rescue Experiments: Attempt to rescue the observed phenotype by activating the BMP pathway downstream of the receptor, for example, by overexpressing a constitutively active form of SMAD1/5/8.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Off-target effects of this compound.1. Perform a dose-response curve to find the lowest effective concentration. 2. Use a negative control compound that is structurally similar but inactive. 3. Confirm target engagement with a Western blot for phosphorylated SMAD1/5/8. 4. Validate findings with a second, structurally different BMP inhibitor.
Observed phenotype does not align with known BMP signaling functions. This compound is inhibiting an alternative signaling pathway (e.g., VEGF).1. Perform a kinase selectivity screen to identify potential off-targets. 2. Test for the inhibition of known off-target pathways (e.g., by checking the phosphorylation status of key proteins in the VEGF pathway). 3. Use a more selective BMP inhibitor if available.
High levels of cytotoxicity observed. The concentration of this compound is too high, or the solvent (e.g., DMSO) is causing toxicity.1. Lower the concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%).[6] 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.
No inhibition of BMP signaling is observed. 1. This compound degradation. 2. Incorrect concentration. 3. Low receptor expression in the cell line.1. Prepare fresh stock solutions of this compound. 2. Verify the concentration of your stock solution. 3. Confirm the expression of ALK2, ALK3, and/or ALK6 in your cells via qPCR or Western blot.

Quantitative Data: this compound Kinase Selectivity Profile

The following table summarizes the known binding affinities (Ki) of this compound for its primary on-targets and key off-targets. It is important to note that a broader kinase screen is recommended for a comprehensive understanding of its selectivity profile.

Kinase TargetTarget TypeKi (nM)Reference
ALK2 (ACVR1) On-target (BMPR-I)43[1]
ALK3 (BMPR1A) On-target (BMPR-I)5.4[1]
ALK6 (BMPR1B) On-target (BMPR-I)<1[1]
TGFBR2 Off-target85[1]
VEGFR2 (KDR) Off-target>30-fold selectivity relative to ALK2/3/6[1]
ALK4 (ACVR1B) Off-target>30-fold selectivity relative to ALK2/3/6[1]
ALK5 (TGFBR1) Off-target>30-fold selectivity relative to ALK2/3/6[1]
BMPR2 Off-target>30-fold selectivity relative to ALK2/3/6[1]
AMPK Off-target>30-fold selectivity relative to ALK2/3/6[1]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Study for this compound

Objective: To determine the optimal concentration of this compound for inhibiting BMP-induced SMAD phosphorylation in a specific cell line.

Materials:

  • Cell line of interest cultured in appropriate media.

  • Recombinant human BMP2 (or other relevant BMP ligand).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and appropriate secondary antibodies.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium for 2-4 hours to reduce basal signaling.

  • Prepare a serial dilution of this compound in serum-free medium. A common starting range is 0.1 µM to 10 µM.[7]

  • Pre-treat the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with a pre-determined optimal concentration of BMP2 (e.g., 50 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them.

  • Perform a Western blot to analyze the levels of phosphorylated and total SMAD1/5/8.

  • Quantify the band intensities to determine the IC50 of this compound for BMP-induced SMAD phosphorylation.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of this compound on a specific cell line.

Materials:

  • Cell line of interest.

  • This compound stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vivo Administration of this compound in Mice

Objective: To inhibit BMP signaling in a mouse model.

Materials:

  • This compound.

  • Vehicle solution (e.g., 20% DMSO, 40% PEG400, 40% sterile water).[8]

  • Mice.

Procedure:

  • Prepare the this compound solution in the chosen vehicle. A typical dose for intraperitoneal (IP) injection in mice can range from 1 to 10 mg/kg.[9] The final dosing volume should be appropriate for the size of the mouse (e.g., 100 µL for a 25g mouse).

  • Administer this compound via the desired route (e.g., IP injection).

  • Monitor the mice for any adverse effects.

  • At the desired time point, collect tissues for analysis (e.g., Western blot for p-SMAD1/5/8, immunohistochemistry).

Visualizations

BMP Signaling Pathway

BMP_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMPR-II BMP->TypeII_R Binds TypeI_R BMPR-I (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates This compound This compound This compound->TypeI_R Inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

VEGF Signaling Pathway (Off-Target)

VEGF_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (Off-target) This compound->VEGFR2 Potential Inhibition

Caption: Simplified VEGF signaling pathway, a potential off-target of this compound.

Experimental Workflow to Mitigate Off-Target Effects

Experimental_Workflow Start Start: Hypothesis about BMP Signaling Dose_Response 1. In Vitro Dose-Response (p-SMAD) Start->Dose_Response Select_Conc 2. Select Lowest Effective this compound Concentration Dose_Response->Select_Conc Primary_Exp 3. Perform Primary Experiment with This compound Select_Conc->Primary_Exp Unexpected_Results Unexpected Results? Primary_Exp->Unexpected_Results Validate 4. Validate with Second BMP Inhibitor Unexpected_Results->Validate Yes Conclusion Conclusion: Confirmed Role of BMP Signaling Unexpected_Results->Conclusion No Off_Target_Assay 5. Assess Off-Target Pathway Activity (e.g., p-VEGFR2) Validate->Off_Target_Assay Kinome_Scan 6. Kinome-wide Selectivity Scan Off_Target_Assay->Kinome_Scan Re_evaluate Re-evaluate Hypothesis Kinome_Scan->Re_evaluate

Caption: Logical workflow for using this compound and troubleshooting off-target effects.

References

Technical Support Center: 1,2-Dimethylhydrazine (DMH) Carcinogenesis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1,2-dimethylhydrazine (DMH) to induce colon cancer in animal models.

Troubleshooting Guide

This guide addresses common issues encountered during DMH-induced carcinogenesis experiments.

Issue 1: High Animal Mortality or Severe Toxicity

Symptoms:

  • Rapid weight loss

  • Lethargy and rough coat

  • Reduced food and water intake

  • Organ damage observed during necropsy (liver, kidneys, heart)[1]

Possible Causes & Solutions:

CauseSolution
Incorrect DMH Dosage: The administered dose may be too high for the specific animal strain or sex. Single oral LD50 values for DMH-2HCl have been reported as 26 mg/kg for male mice and 60 mg/kg for female mice.[1]- Review and adjust the dosage. Refer to the dosage tables below for recommended ranges for your specific animal model. - Start with a lower dose within the recommended range and titrate up if necessary.
Animal Strain Susceptibility: Different strains of mice and rats exhibit varying sensitivity to DMH toxicity.- Select a more resistant strain if possible. For example, some studies suggest differences in susceptibility between mouse strains. - Consult literature specific to your chosen strain to determine optimal dosing.
Dietary Factors: Low-protein diets can exacerbate DMH toxicity, leading to more severe hepatic, renal, and adrenal lesions.[1]- Ensure a standard, balanced diet. A higher protein diet may offer a protective effect against DMH toxicity.[1]
Vehicle or pH Issues: Improper preparation of the DMH solution can affect its stability and toxicity.- Prepare DMH solution fresh before each use. - Ensure the pH of the DMH solution is adjusted to ~6.5 using a suitable buffer (e.g., 1mM EDTA with NaOH) to ensure stability and reduce irritation at the injection site.[2]

Issue 2: Low or No Tumor Induction

Symptoms:

  • Absence of visible tumors or aberrant crypt foci (ACF) at the expected time point.

Possible Causes & Solutions:

CauseSolution
Insufficient DMH Dosage: The total cumulative dose of DMH may be too low to induce carcinogenesis effectively.- Increase the total dose or the frequency of administration. Refer to the dosage tables for effective ranges. For example, in female SWR mice, a total dose of 6.8 mg/kg resulted in no tumors, while higher doses led to a dose-dependent increase in tumor development.[3]
Inappropriate Latency Period: The experimental endpoint may be too early for tumors to develop.- Extend the duration of the experiment. The latency period for DMH-induced tumors can range from a few weeks to several months, depending on the dose and animal model.[4]
Animal Strain Resistance: Some animal strains are genetically resistant to DMH-induced colon cancer.- Choose a susceptible strain. For instance, ICR/Ha mice are highly susceptible, while C57BL/Ha mice are resistant.[4]
Incorrect Administration Route: While subcutaneous and intraperitoneal injections are common, the route of administration can influence tumor induction.- Ensure proper administration technique. Subcutaneous injections are a widely used and effective method.[2][3]
Combined DMH/DSS Model Issues: In colitis-associated cancer models, the timing and concentration of dextran sulfate sodium (DSS) are critical.- Optimize the DSS concentration and administration cycles. The severity of colitis induced by DSS can impact tumor development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for DMH in mice and rats?

A1: The optimal dose depends on the animal strain, sex, and experimental goals. However, a common starting point for weekly subcutaneous injections is 20 mg/kg body weight for both mice and rats.[2][5] Always refer to strain-specific literature for more precise recommendations.

Q2: How should I prepare and store the DMH solution?

A2: DMH is typically prepared by dissolving it in a solution of 1mM EDTA and adjusting the pH to 6.5 with NaOH.[2] It is crucial to prepare the solution fresh before each injection, as DMH can be unstable.

Q3: What are the signs of DMH-induced toxicity I should monitor for in my animals?

A3: Monitor animals closely for signs of toxicity, which can include weight loss, lethargy, rough fur, and changes in food and water consumption.[1] At higher doses, DMH can cause damage to the liver, kidneys, and heart.[1]

Q4: My experiment failed to induce tumors. What are the most likely reasons?

A4: The most common reasons for failed tumor induction are an insufficient total dose of DMH, a latency period that is too short, or the use of an animal strain that is resistant to DMH-induced carcinogenesis.[3][4] Review your protocol and compare it with established successful studies using your specific animal model.

Q5: What safety precautions should I take when handling DMH?

A5: DMH is a potent carcinogen and should be handled with extreme caution in a chemical fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.[8] Follow all institutional guidelines for the handling and disposal of carcinogenic substances.[7]

Q6: Can I administer DMH through a different route, such as orally?

A6: While subcutaneous and intraperitoneal injections are the most common and well-documented routes, oral administration has also been used.[1] However, the efficacy and toxicity may differ, so it is essential to consult specific literature for oral dosing protocols.

DMH Dosage Summary Tables

Table 1: DMH Dosage for Mice

Mouse StrainDosageAdministration RouteDosing ScheduleOutcome
SWR (female)6.8 mg/kgIntraperitonealWeekly for 1, 5, 10, or 20 weeksTotal dose of 6.8 mg/kg: 0% tumor incidence. Total dose of 34 mg/kg: 26% tumor incidence. Total dose of 136 mg/kg: 87% tumor incidence.[3]
BALB/c (male)20 mg/kgSubcutaneousWeekly for 12 weeks71.4% tumor incidence at 12 weeks post-injection, 100% at 18 and 24 weeks.[2]
ICR/Ha15 mg/kgSubcutaneousWeekly for 22 weeks100% tumor incidence.[4]
C57BL/Ha15 mg/kgSubcutaneousWeekly for 22 weeks0% tumor incidence (resistant strain).[4]

Table 2: DMH Dosage for Rats

Rat StrainDosageAdministration RouteDosing ScheduleOutcome
Sprague-Dawley20 mg/kgSubcutaneousWeekly for 20 weeksSignificant decrease in colon tumor incidence with garlic diet supplementation.[5]
Wistar (male)20 mg/kgSubcutaneousWeekly for 5 injectionsInduced oxidative stress and inflammation.[2]
Wistar (male)30 mg/kgSubcutaneousWeekly for 10 or 15 weeksInduced mucin-producing carcinomas.[9]
Sprague-Dawley40 mg/kgIntraperitonealOnce a week for 10 weeks (with high-fat diet)Induced abnormal crypts and aberrant crypt foci (ACF).[10]
Various20 or 40 mg/kgSingle injectionSingle doseInduced colonic carcinomas. A single 40 mg/kg dose was more effective at inducing lesions than fractionated doses totaling 40 mg/kg.[5]

Experimental Protocols

Protocol 1: Standard DMH-Induced Colon Carcinogenesis in Mice

Materials:

  • 1,2-dimethylhydrazine dihydrochloride (DMH)

  • 1mM EDTA solution

  • 1mM NaOH solution

  • Sterile syringes and needles (25-27G)

  • Appropriate animal model (e.g., BALB/c mice, 6-8 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • DMH Solution Preparation (prepare fresh):

    • In a chemical fume hood, dissolve DMH in 1mM EDTA to the desired concentration (e.g., to achieve a 20 mg/kg dose in a 100-200 µL injection volume).

    • Adjust the pH of the solution to 6.5 using 1mM NaOH.

  • Administration:

    • Weigh each mouse to calculate the precise injection volume.

    • Administer the DMH solution via subcutaneous injection into the flank.

    • Repeat the injections weekly for the duration of the study (e.g., 12 weeks).

  • Monitoring:

    • Monitor the animals regularly (at least twice weekly) for signs of toxicity, including body weight, general appearance, and behavior.

    • Provide ad libitum access to food and water.

  • Termination and Tissue Collection:

    • At the predetermined experimental endpoint (e.g., 24 weeks after the first injection), euthanize the animals according to approved institutional protocols.

    • Dissect the colon, rinse with phosphate-buffered saline (PBS), and examine for the presence of tumors.

    • Fix tissues in 10% neutral buffered formalin for histopathological analysis.

Visualizations

DMH_Metabolism_and_Carcinogenesis cluster_ingestion Systemic Administration cluster_metabolism Metabolic Activation (Liver) cluster_colon Colon DMH 1,2-Dimethylhydrazine (DMH) AOM Azoxymethane (AOM) DMH->AOM Metabolism MAM Methylazoxymethanol (MAM) AOM->MAM Metabolism Diazonium Methyldiazonium Ion MAM->Diazonium Spontaneous decomposition DNA_Adducts DNA Adducts (O6-methylguanine) Diazonium->DNA_Adducts DNA Alkylation Mutation Gene Mutations (e.g., K-ras) DNA_Adducts->Mutation Hyperproliferation Hyperproliferation & ACF Formation Mutation->Hyperproliferation Tumor Colon Tumor Hyperproliferation->Tumor

Caption: Metabolic activation of DMH and its role in colon carcinogenesis.

DMH_Experimental_Workflow start Start: Animal Acclimation protocol Weekly DMH Injections (e.g., 20 mg/kg, s.c.) start->protocol monitoring Monitor Animal Health (Weight, Clinical Signs) protocol->monitoring monitoring->protocol Repeat weekly endpoint Experimental Endpoint (e.g., 24 weeks) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Histopathology & Data Analysis euthanasia->analysis

References

Navigating Your DMH2 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precision in experimentation is paramount. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DMH2, a potent Type I Bone Morphogenetic Protein (BMP) receptor inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Type I BMP receptors.[1][2] Its chemical name is 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline.[1][2][3] this compound functions by selectively binding to and inhibiting the activity of BMP receptor type I, which in turn blocks the downstream signaling cascade.

Q2: What are the key differences in this compound's inhibitory activity across different BMP receptors?

This compound exhibits differential binding affinity and inhibitory potency across the various Type I BMP receptors. It is most potent against ALK6, followed by ALK3 and ALK2. This selectivity is crucial for designing experiments that target specific BMP signaling pathways.

ReceptorKi value (nM)
ALK6<1
ALK35.4
ALK243
TGFBR285
This table summarizes the inhibitor constant (Ki) values of this compound for various receptors.[1][2]

Q3: How should I prepare a stock solution of this compound?

Proper preparation of a this compound stock solution is critical for experimental reproducibility. It is soluble in DMSO up to 20 mM with gentle warming and in 2eq.HCl up to 50 mM.[2]

Q4: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at +4°C.[1][2]

Troubleshooting Common Issues

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Improper dissolution of this compound.

    • Solution: Ensure complete dissolution of the compound. Gentle warming can aid in dissolving this compound in DMSO.[2] Always prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause: Degradation of the compound.

    • Solution: Adhere to the recommended storage temperature of +4°C.[1][2] Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: Off-target effects observed in my cell-based assays.

  • Possible Cause: this compound concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. While this compound is selective, high concentrations may lead to inhibition of other kinases.

  • Possible Cause: Non-specific binding.

    • Solution: Include appropriate controls in your experiment, such as a vehicle control (e.g., DMSO) and a negative control compound that is structurally similar but inactive.

Experimental Protocols

General Protocol for Cell-Based Assays

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • This compound Preparation: Prepare a fresh dilution of this compound from a concentrated stock solution in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period, depending on the experimental endpoint.

  • Analysis: Perform the desired downstream analysis, such as western blotting for signaling pathway components, qPCR for gene expression changes, or cell viability assays.

Visualizing Pathways and Workflows

To further aid in your experimental design and understanding of this compound's mechanism, the following diagrams illustrate the canonical BMP signaling pathway and a general experimental workflow.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR-II BMP->BMPR2 1. Binding BMPR1 BMPR-I (ALK2/3/6) BMPR2->BMPR1 2. Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD 3. Phosphorylation This compound This compound This compound->BMPR1 Inhibition Complex R-SMAD/Co-SMAD Complex R_SMAD->Complex 4. Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Gene Target Gene Transcription Complex->Gene 5. Nuclear Translocation

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with This compound or Vehicle A->C B Cell Culture & Seeding B->C D Incubate for Defined Period C->D E Harvest Cells for Downstream Analysis D->E F Data Acquisition & Interpretation E->F

Caption: General experimental workflow for in vitro studies using this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of DMH2 and Similar ALK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bone Morphogenetic Protein (BMP) type I receptor inhibitor, DMH2, with other notable compounds in its class, including DMH1, LDN-193189, and K02288. The information presented herein is intended to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to this compound and its Analogs

This compound is a potent antagonist of the BMP signaling pathway, primarily targeting the Activin receptor-like kinase 2 (ALK2), a type I BMP receptor. Dysregulation of the BMP-ALK2 signaling pathway is implicated in various diseases, including cancer and fibrodysplasia ossificans progressiva (FOP). Consequently, small molecule inhibitors of ALK2, such as this compound and its analogs, are of significant interest for therapeutic development. This guide will delve into the comparative efficacy, selectivity, and mechanisms of action of these compounds, supported by available experimental data.

Data Presentation: A Quantitative Comparison

The following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of this compound and similar compounds against a panel of BMP and other related receptors. This data provides a quantitative basis for comparing the potency and selectivity of these inhibitors.

CompoundALK1 (nM)ALK2 (nM)ALK3 (nM)ALK5 (nM)ALK6 (nM)VEGFR2 (nM)
This compound -43 (Kᵢ)5.4 (Kᵢ)1690 (IC₅₀)<1 (Kᵢ)>10,000
DMH1 ~650108 (IC₅₀)~2000>10,000->10,000
LDN-193189 1.20.85.3>50016.7>10,000
K02288 ~1-2~1-25-343215-34>10,000

Note: IC50 and Kᵢ values are compiled from various sources and experimental conditions, which may lead to some variability. Direct comparison should be made with caution.

Comparative Efficacy and Selectivity

This compound demonstrates potent inhibition of ALK2, ALK3, and ALK6. Notably, it shows weaker activity against ALK5 (a TGF-β type I receptor), suggesting a degree of selectivity for the BMP pathway over the TGF-β pathway. In cellular assays, this compound has been shown to be more potent than DMH1 in downregulating the expression of Id1, a downstream target of BMP signaling, and in inhibiting the growth of non-small cell lung cancer (NSCLC) cells.

DMH1 is recognized for its high selectivity for BMP type I receptors over other kinases, including VEGFR2.[1] While less potent than this compound in some cellular assays, its selectivity profile makes it a valuable tool for specifically probing the role of BMP signaling.[1] In vivo, DMH1 has been shown to reduce tumor growth in a mouse xenograft model of lung cancer.[1]

LDN-193189 is a highly potent inhibitor of ALK2 and ALK3, with an IC50 in the low nanomolar range.[2] It is a widely used research tool for studying BMP signaling. However, it exhibits some cross-reactivity with other kinases.

K02288 is another potent inhibitor of ALK1 and ALK2, with a similar potency to LDN-193189.[3] Importantly, kinome-wide selectivity profiling has suggested that K02288 has a more favorable selectivity profile than LDN-193189, with fewer off-target effects.[3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binding TypeI_R Type I Receptor (e.g., ALK2) TypeII_R->TypeI_R Recruitment & Phosphorylation R_SMAD R-SMADs (SMAD1/5/8) TypeI_R->R_SMAD Phosphorylation SMAD_complex SMAD Complex R_SMAD->SMAD_complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Gene_Expression Target Gene Expression (e.g., Id1) SMAD_complex->Gene_Expression Transcription Regulation This compound This compound & Similar Compounds This compound->TypeI_R Inhibition

Caption: The BMP-SMAD signaling pathway and the point of inhibition by this compound and similar compounds.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot for Downstream Targets (pSMAD) Cell_Viability->Western_Blot Animal_Model Disease Model (e.g., Cancer Xenograft) Western_Blot->Animal_Model Treatment Compound Administration Animal_Model->Treatment Efficacy_Assessment Tumor Growth Measurement or Phenotypic Analysis Treatment->Efficacy_Assessment end end Efficacy_Assessment->end Data Analysis & Comparison start Compound Synthesis & Characterization start->Kinase_Assay

Caption: A generalized experimental workflow for comparing the efficacy of ALK2 inhibitors.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay - General Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified ALK2 enzyme

  • Substrate (e.g., Myelin Basic Protein)

  • ATP

  • Test compounds (this compound and analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Viability Assay (MTT Assay - General Protocol)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Tumor Xenograft Model (General Protocol)

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dosing schedule.

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Compare the tumor growth in the treatment groups to the control group to assess the in vivo efficacy of the compounds.

Conclusion

The selection of an appropriate ALK2 inhibitor for research or therapeutic development depends on the specific requirements of the study. This compound offers a potent and relatively selective option for targeting the BMP pathway. DMH1 provides a more selective tool for basic research, while LDN-193189 and K02288 represent highly potent inhibitors, with K02288 potentially offering a better selectivity profile. The data and protocols presented in this guide are intended to provide a solid foundation for the comparative evaluation of these and other similar compounds. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental needs.

References

Validating DMH2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of DMH2, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. We will objectively compare this compound's performance with alternative inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.

Introduction to this compound and its Cellular Target

This compound is a small molecule inhibitor that primarily targets the kinase domain of BMP type I receptors, including Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1] By inhibiting these receptors, this compound blocks the downstream signaling cascade mediated by the phosphorylation of SMAD proteins (SMAD1/5/8), which in turn regulates the transcription of target genes like inhibitor of DNA binding 1 (Id1). This inhibition of the BMP signaling pathway can induce apoptosis and inhibit proliferation in cancer cells. Validating that this compound effectively engages its intended targets within a cellular context is a critical step in preclinical drug development to ensure its mechanism of action and inform on potential efficacy and off-target effects.

Comparison of this compound with Alternative ALK2 Inhibitors

Several other small molecule inhibitors targeting ALK2 have been developed. This guide will focus on a comparison between this compound and three notable alternatives: LDN-193189, K02288, and M4K2009.

Biochemical and Cellular Activity

The following table summarizes the reported biochemical and cellular activities of this compound and its alternatives against their primary target, ALK2, and their effect on downstream signaling.

CompoundBiochemical IC50 (ALK2)Cellular Inhibition of pSMAD1/5/8 IC50Cellular Target Engagement (NanoBRET) IC50
This compound ~107.9 nM[2]Data not availableData not available
LDN-193189 0.8 nM[3]5 nM[3][4]551.9 nM (for ALK1)[5]
K02288 1.1 nM[6][7]100 nM[6][8]Data not available
M4K2009 9 nM[9]Data not available26 nM[9]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Methods for Validating Target Engagement

Directly confirming that a compound binds to its intended target within the complex environment of a living cell is crucial. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It utilizes a target protein fused to a NanoLuc luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target protein (the energy acceptor). When a test compound displaces the tracer, the BRET signal is reduced in a dose-dependent manner, allowing for the quantification of intracellular target engagement.

Experimental Protocols

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol is used to assess the functional consequence of ALK2 inhibition by measuring the phosphorylation of its downstream effectors, SMAD1/5/8.

Materials:

  • Cell line expressing ALK2 (e.g., C2C12, HEK293)

  • This compound and alternative inhibitors (LDN-193189, K02288, M4K2009)

  • BMP4 ligand

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound or alternative inhibitors for 1 hour.

  • Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5/8.

Cellular Thermal Shift Assay (CETSA) Protocol for ALK2

This generalized protocol can be adapted to assess the binding of this compound and its alternatives to ALK2.

Materials:

  • Cells endogenously or exogenously expressing ALK2

  • This compound and alternative inhibitors

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or an alternative inhibitor (or vehicle control) for a specified time (e.g., 1 hour).

  • Heating:

    • For cell lysate CETSA: Harvest and lyse the cells. Aliquot the lysate into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.

    • For intact cell CETSA: Harvest intact cells, resuspend in PBS containing the compound, and heat as above.

  • Separation of Soluble and Aggregated Proteins:

    • For lysate CETSA, centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • For intact cell CETSA, lyse the cells by freeze-thaw cycles and then centrifuge.

  • Quantification of Soluble ALK2: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of ALK2 by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble ALK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NanoBRET Target Engagement Assay Protocol for ALK2

This generalized protocol outlines the steps for a NanoBRET assay to quantify the binding of inhibitors to ALK2 in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding ALK2 fused to NanoLuc luciferase

  • Transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Tracer specific for ALK2

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer with 450 nm and 610 nm filters

Procedure:

  • Transfection: Transfect HEK293 cells with the ALK2-NanoLuc fusion plasmid and seed into assay plates. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound or alternative inhibitors to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission/donor emission). Plot the NanoBRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Visualizing Cellular Pathways and Workflows

BMP/SMAD Signaling Pathway

BMP_SMAD_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor BMP_ligand->TypeII_R 1. Binding ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 2. Phosphorylation SMAD158 SMAD1/5/8 ALK2->SMAD158 3. Phosphorylation pSMAD158 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Gene Target Gene (e.g., Id1) SMAD_complex->Target_Gene 4. Transcription Regulation This compound This compound This compound->ALK2 Inhibition

Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start Start: Treat cells with This compound or Vehicle heat Heat cells/lysate across a temperature gradient start->heat lyse_separate Lyse cells (if intact) and separate soluble/aggregated proteins heat->lyse_separate quantify Quantify soluble ALK2 (Western Blot/ELISA) lyse_separate->quantify analyze Analyze data and plot melting curves quantify->analyze end End: Determine thermal shift (Target Engagement) analyze->end NanoBRET_Workflow start Start: Transfect cells with ALK2-NanoLuc construct treat_compound Add this compound or alternative inhibitors start->treat_compound add_tracer Add fluorescent tracer treat_compound->add_tracer incubate Incubate to reach equilibrium add_tracer->incubate add_substrate Add NanoBRET substrate incubate->add_substrate read Measure luminescence at 450nm and 610nm add_substrate->read analyze Calculate BRET ratio and IC50 read->analyze end End: Quantify intracellular target engagement analyze->end

References

Reproducibility of Published Data on the BMP Receptor Antagonist DMH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on DMH2, a small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. The objective is to offer a clear overview of its reported efficacy, selectivity, and the reproducibility of these findings across different studies. This document summarizes quantitative data from key publications, details experimental methodologies to assess reproducibility, and compares this compound with other relevant BMP receptor inhibitors such as DMH1, Dorsomorphin, and LDN-193189.

Comparative Efficacy and Selectivity of BMP Receptor Inhibitors

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC100) of this compound and its analogs against various kinases, providing a quantitative basis for comparing their potency and selectivity. Data is compiled from in vitro kinase assays and in vivo zebrafish embryo studies.

CompoundTarget KinaseIC50 (nM)EC100 for Dorsalization (µM) in ZebrafishReference
This compound ALK2-0.1[1]
KDR2400-[1]
ALK5>10000-[1]
AMPK>10000-[1]
DMH1 ALK2107.90.2[2]
KDR>30000-[1]
ALK5>10000-[1]
AMPK>10000-[1]
Dorsomorphin ALK21192[1]
KDR25.1-[1]
ALK58000-[1]
AMPK109-[3]
LDN-193189 ALK253[1]
KDR214.7-[1]
ALK5400-[1]
AMPK>10000-[1]

Inhibitor Constant (Ki) Data for this compound:

Target ReceptorKi (nM)Reference
ALK6<1[4]
ALK35.4[4]
ALK243[4]
TGFBR285[4]

Effects on Cancer Cell Growth and Viability

Published studies have investigated the anti-proliferative effects of this compound and other BMP inhibitors on non-small cell lung carcinoma (NSCLC) cell lines. The data below from a study by Lee et al. (2013) highlights the comparative efficacy of these compounds in reducing cell viability.[1][5][6]

Cell LineTreatment (10 µM)% of Control (Cell Viability)Reference
H1299Dorsomorphin75%[1][5][6]
DMH160%[1][5][6]
This compound 40% [1][5][6]
LDN-19318955%[1][5][6]
A549Dorsomorphin80%[1][5][6]
DMH170%[1][5][6]
This compound 55% [1][5][6]
LDN-19318965%[1][5][6]

These findings suggest that this compound exhibits the most potent effect in reducing the viability of both H1299 and A549 lung cancer cell lines when compared to Dorsomorphin, DMH1, and LDN-193189 at the same concentration.[1][5][6] A separate study by Hao et al. (2014) indicated that DMH1 has a better selectivity for BMP type I receptors compared to this compound.[7][8]

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the mechanisms of action and the experimental procedures used in the cited studies, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Ligand BMPRII BMPR-II (Type II Receptor) BMP->BMPRII Binds BMPRI BMPR-I (ALK2/3/6) (Type I Receptor) BMPRII->BMPRI Activates SMAD158 SMAD 1/5/8 BMPRI->SMAD158 Phosphorylates pSMAD158 p-SMAD 1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Id1_gene Id1 Gene (Target Gene) SMAD_complex->Id1_gene Promotes Transcription This compound This compound This compound->BMPRI Inhibits

Caption: Simplified BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis cell_seeding Seed NSCLC cells (e.g., A549, H1299) treatment Treat with this compound or other inhibitors (e.g., 10 µM) cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay western_blot Western Blot (p-SMAD, Id1) treatment->western_blot clonogenic_assay Clonogenic Assay treatment->clonogenic_assay quantification Quantify cell viability, protein levels, and colony formation viability_assay->quantification western_blot->quantification clonogenic_assay->quantification comparison Compare effects of different inhibitors quantification->comparison

Caption: General experimental workflow for evaluating BMP inhibitor efficacy.

Experimental Protocols

To ensure the reproducibility of the presented data, the following are detailed methodologies from the cited key experiments.

In Vitro Kinase Assay (Adapted from Hao et al., 2010)[1]
  • Objective: To determine the IC50 values of this compound and its analogs against various kinases.

  • Procedure:

    • Purified recombinant human kinases (ALK2, KDR, ALK5, AMPK) were used.

    • Kinase reactions were performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, and the test compound at varying concentrations.

    • The reaction was initiated by the addition of the peptide substrate.

    • After incubation at 30°C for a specified time, the reaction was stopped, and the amount of phosphorylated substrate was quantified.

    • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Viability Assay (Adapted from Lee et al., 2013)[1][5][6]
  • Objective: To assess the effect of this compound and other BMP inhibitors on the viability of NSCLC cell lines.

  • Procedure:

    • A549 and H1299 cells were seeded in 96-well plates at a density of 5,000 cells/well.

    • After 24 hours, cells were treated with 10 µM of Dorsomorphin, DMH1, this compound, or LDN-193189. A DMSO-treated group served as the control.

    • Cells were incubated for 48 hours.

    • Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The absorbance was measured at 570 nm, and the results were expressed as a percentage of the control.

Western Blot Analysis (Adapted from Lee et al., 2013)[1][5][6]
  • Objective: To determine the effect of this compound on the phosphorylation of SMAD1/5 and the expression of Id1.

  • Procedure:

    • NSCLC cells were treated with this compound for the indicated times.

    • Cells were lysed, and protein concentrations were determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phospho-SMAD1/5, total SMAD1, Id1, and a loading control (e.g., β-actin).

    • After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a snapshot of the currently available data on this compound. For a comprehensive understanding, researchers are encouraged to consult the primary research articles cited. The provided protocols offer a foundation for designing experiments to independently verify and expand upon these findings.

References

A Head-to-Head Comparison of DMH2 and its Analogs in BMP Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bone morphogenetic protein (BMP) receptor inhibitor DMH2 and its analogs. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a detailed analysis of their respective potencies, selectivities, and underlying mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Comparison of this compound and Analogs

The inhibitory activity of this compound and its analogs has been evaluated against several kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundALK2 IC50 (nM)ALK3 IC50 (nM)ALK6 IC50 (nM)KDR (VEGFR2) IC50 (nM)AMPK IC50 (nM)
This compound 435.4<1>10,000>10,000
DMH1 107.9>10,000>10,000>10,000>10,000
LDN-193189 53301,000-10,000>10,000
Dorsomorphin 1191291,000-10,0002201,280

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize and compare BMP receptor inhibitors like this compound and its analogs.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human ALK2, ALK3, ALK6, KDR, and AMPK kinases

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • This compound and its analogs dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds (this compound and its analogs) in DMSO.

  • In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate (MBP).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the inhibition of the BMP signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a BMP-responsive promoter.

Materials:

  • C2C12 myoblast cell line (or other BMP-responsive cells)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • BMP-responsive luciferase reporter plasmid (e.g., containing the Id1 promoter driving luciferase expression)

  • Transfection reagent (e.g., Lipofectamine)

  • Recombinant human BMP2 or BMP4

  • This compound and its analogs dissolved in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the BMP-responsive luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with a low-serum medium.

  • Pre-treat the cells with various concentrations of the inhibitor compounds (this compound and its analogs) for 1 hour.

  • Stimulate the cells with a constant concentration of BMP2 or BMP4 for 16-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., cells treated with BMP but no inhibitor) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context in which this compound and its analogs operate, the following diagrams illustrate the BMP signaling pathway and a typical experimental workflow for inhibitor screening.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) TypeII_R Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_R Binds TypeI_R Type I Receptor (e.g., ALK2, ALK3, ALK6) TypeII_R->TypeI_R Recruits & Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD Phosphorylates Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Forms Complex SMAD_Complex SMAD Complex SMAD_Complex_N SMAD Complex SMAD_Complex->SMAD_Complex_N Translocates This compound This compound & Analogs This compound->TypeI_R Inhibits DNA DNA SMAD_Complex_N->DNA Binds to SBE Target_Genes Target Gene Transcription (e.g., Id1, Runx2) DNA->Target_Genes Regulates Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Lead Characterization Compound_Library Compound Library (this compound & Analogs) Primary_Assay In Vitro Kinase Assay (e.g., against ALK2) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Hit_Identification->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (Luciferase Reporter) Dose_Response->Cell_Based_Assay Selectivity_Profiling->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Mechanism_of_Action->In_Vivo_Studies

DMH2 as a Chemical Probe for ALK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMH2 as a chemical probe for its primary target, Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1. ALK2 is a member of the bone morphogenetic protein (BMP) type I receptor family, which plays a crucial role in various biological processes, including bone formation, embryonic development, and cellular differentiation. Dysregulation of ALK2 signaling is implicated in diseases such as the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). The development of potent and selective chemical probes for ALK2 is therefore of significant interest for both basic research and therapeutic development.

This guide will compare this compound with other well-established ALK2 inhibitors, presenting key performance data in a clear, tabular format. Detailed experimental protocols for relevant assays are also provided to enable researchers to reproduce and validate these findings.

Performance Comparison of ALK2 Chemical Probes

The following table summarizes the in vitro potency and selectivity of this compound against its primary target ALK2 and other related kinases, alongside data for alternative chemical probes. Potency is represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.

Compound Primary Target IC50 / Ki (nM) Selectivity Profile (IC50 or Ki in nM) Chemical Scaffold
This compound ALK243 (Ki)[1][2]ALK3 (5.4), ALK6 (<1), TGFBR2 (85)[1][2]Pyrazolo[1,5-a]pyrimidine
LDN-193189 ALK2/35 (ALK2), 30 (ALK3)[3]ALK1, ALK4, ALK5, ALK6, ALK7 (≥500)Pyrazolo[1,5-a]pyrimidine
K02288 ALK21.1[4][5]ALK1 (1.8), ALK3 (34.4), ALK6 (6.4), ALK4 (302), ALK5 (321)[5]2-aminopyridine
LDN-214117 ALK224ALK1 (27), ALK3 (1171), ALK5 (3000)Pyridine

Analysis:

This compound is a potent inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6. While it shows good selectivity against some other kinases like ALK4, ALK5, and VEGFR2, its high affinity for ALK3 and ALK6 should be considered when interpreting experimental results.[1][2]

In comparison, LDN-193189, which shares the same pyrazolo[1,5-a]pyrimidine scaffold as this compound, also potently inhibits both ALK2 and ALK3.[3] K02288, a 2-aminopyridine-based inhibitor, demonstrates very high potency for ALK2 and good selectivity against ALK3, ALK4, and ALK5.[4][5] LDN-214117, a pyridine-based compound, is a potent and selective ALK2 inhibitor with weaker inhibition of ALK1 and significantly less activity against ALK3 and ALK5.

The choice of chemical probe will depend on the specific research question. For studies requiring high ALK2 selectivity, particularly against other BMP receptors, K02288 and LDN-214117 may be more suitable choices than this compound or LDN-193189.

Signaling Pathway and Experimental Workflow

To understand the context in which these chemical probes are used, the following diagrams illustrate the ALK2 signaling pathway and a typical experimental workflow for comparing such inhibitors.

ALK2 Signaling Pathway cluster_ligand Ligands cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events BMPs BMPs (e.g., BMP2, BMP4, BMP6, BMP7) TypeII Type II Receptor (e.g., BMPR2, ACVR2A/B) BMPs->TypeII binds TypeI Type I Receptor (ALK2, ALK3, ALK6) TypeII->TypeI recruits & phosphorylates R_SMADs R-SMADs (SMAD1/5/8) TypeI->R_SMADs phosphorylates p_R_SMADs Phospho-R-SMADs R_SMADs->p_R_SMADs Complex SMAD Complex p_R_SMADs->Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates This compound This compound This compound->TypeI inhibits

Caption: Simplified BMP/ALK2 signaling pathway.

Chemical Probe Comparison Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models cluster_decision Evaluation Kinase_Assay In Vitro Kinase Assay (IC50/Ki determination) Kinome_Scan Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Scan pSMAD_WB Phospho-SMAD Western Blot Kinome_Scan->pSMAD_WB Reporter_Assay BMP-responsive Reporter Gene Assay pSMAD_WB->Reporter_Assay Cell_Viability Cell Viability/Toxicity Assay Reporter_Assay->Cell_Viability Animal_Model Disease-relevant Animal Model Cell_Viability->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Decision Select Optimal Probe PK_PD->Decision

Caption: Experimental workflow for chemical probe comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ALK2 Kinase Assay

This protocol is for determining the IC50 value of an inhibitor against recombinant ALK2 kinase.

Materials:

  • Recombinant human ALK2 (active)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Phosphoric acid (to stop the reaction)

  • Phosphocellulose paper and scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A typical starting concentration range is 1 nM to 100 µM.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the inhibitor dilutions to the wells. Include a DMSO-only control (no inhibitor).

  • Add recombinant ALK2 kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-SMAD1/5/8 Western Blot

This protocol is for assessing the ability of an inhibitor to block ALK2-mediated SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • Recombinant human BMP4 or other suitable ligand

  • Inhibitor compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in low-serum medium for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for 1-2 hours.

  • Stimulate the cells with a constant concentration of BMP4 for a short period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total SMAD1 and a loading control antibody.

  • Quantify the band intensities to determine the dose-dependent inhibition of SMAD1/5/8 phosphorylation.

By following these protocols and utilizing the comparative data provided, researchers can make informed decisions about the most appropriate chemical probe for their studies of ALK2 biology and its role in disease.

References

A Researcher's Guide to Negative Control Experiments for DMH2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – For researchers investigating the role of the Bone Morphogenetic Protein (BMP) signaling pathway in various biological processes, the small molecule inhibitor DMH2 has emerged as a valuable tool. As a potent and selective antagonist of BMP type I receptors ALK2, ALK3, and ALK6, this compound allows for the targeted interrogation of this critical signaling cascade. However, rigorous experimental design, including the use of appropriate negative controls, is paramount to ensure that the observed effects are specifically due to the inhibition of the BMP pathway and not off-target activities. This guide provides a comprehensive overview of essential negative control experiments for studies utilizing this compound, complete with experimental protocols and comparative data.

The Importance of Negative Controls in this compound Research

Negative controls are the cornerstone of robust scientific inquiry, providing a baseline against which the effects of the experimental intervention can be measured. In the context of this compound studies, negative controls are crucial for:

  • Confirming Specificity: Ensuring that the observed cellular or molecular changes are a direct result of BMP receptor inhibition by this compound and not due to the solvent (vehicle) or other non-specific effects.

  • Validating On-Target Activity: Differentiating the effects of this compound from those of broader-spectrum inhibitors or unrelated cellular stressors.

  • Strengthening Data Interpretation: Providing the necessary context to confidently attribute experimental outcomes to the specific mechanism of action of this compound.

Key Negative Control Strategies and Experimental Protocols

This section details three fundamental negative control strategies for this compound studies: Vehicle Control, Comparative Inhibitor Analysis, and Genetic Knockdown of Target Receptors.

Vehicle Control: The Essential Baseline

The most fundamental negative control is the use of a vehicle control, which consists of the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO). This control accounts for any potential effects of the solvent on the experimental system.

Experimental Protocol: Cell Proliferation Assay with Vehicle Control

  • Cell Seeding: Plate cells (e.g., A549 non-small cell lung carcinoma cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used.

  • Cell Treatment: Replace the culture medium in each well with medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability.

Table 1: Effect of this compound on A549 Cell Viability Compared to Vehicle Control

TreatmentConcentrationCell Viability (% of Vehicle Control)
Vehicle (DMSO)0.1%100%
This compound1 µM85%
This compound5 µM60%
This compound10 µM40%

Note: The data presented in this table is illustrative and may vary depending on the cell line and experimental conditions.

Comparative Inhibitor Analysis: Gauging Specificity

Comparing the effects of this compound to a less selective BMP inhibitor, such as Dorsomorphin, can provide insights into the specificity of this compound. Dorsomorphin also inhibits other kinases, so observing distinct effects between the two compounds can help attribute outcomes to the specific targets of this compound.

Experimental Protocol: Western Blot for Phosphorylated SMAD1/5/8

  • Cell Treatment: Treat cells with this compound, Dorsomorphin, or a vehicle control for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against phosphorylated SMAD1/5/8 (a downstream target of BMP signaling). Subsequently, incubate with a secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Table 2: Inhibition of SMAD1/5/8 Phosphorylation by this compound and Dorsomorphin

InhibitorConcentrationpSMAD1/5/8 Levels (% of Vehicle Control)
Vehicle (DMSO)0.1%100%
This compound5 µM25%
Dorsomorphin5 µM15%

Note: This illustrative data suggests both inhibitors reduce pSMAD levels, but further experiments would be needed to dissect differences in off-target effects.

Genetic Knockdown of Target Receptors: Validating the Molecular Target

Using siRNA to specifically knock down the expression of the BMP receptors ALK2, ALK3, and ALK6 provides a powerful negative control. If the effects of this compound are diminished in cells lacking these receptors, it strongly supports the on-target activity of the compound.

Experimental Protocol: siRNA Knockdown Followed by this compound Treatment

  • siRNA Transfection: Transfect cells with siRNAs targeting ALK2, ALK3, and ALK6, or a non-targeting control siRNA, using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for receptor knockdown.

  • Verification of Knockdown: Harvest a subset of cells to confirm knockdown of the target receptors by Western blot or qPCR.

  • This compound Treatment: Treat the remaining cells with this compound or a vehicle control.

  • Functional Assay: Perform a functional assay, such as a cell migration assay, to assess the impact of this compound in the presence and absence of its target receptors.

Table 3: Effect of this compound on Cell Migration Following Receptor Knockdown

siRNA TargetTreatmentCell Migration (% of Control siRNA + Vehicle)
Control siRNAVehicle100%
Control siRNAThis compound (5 µM)50%
ALK2/3/6 siRNAVehicle70%
ALK2/3/6 siRNAThis compound (5 µM)65%

Note: This hypothetical data demonstrates that the effect of this compound on cell migration is significantly blunted when its target receptors are knocked down.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 This compound Treatment Workflow A Cells in Culture B Treatment with this compound in DMSO A->B C Vehicle Control (DMSO only) A->C D Functional Assay (e.g., Proliferation) B->D C->D E Comparison of Outcomes D->E

Caption: Workflow for a vehicle-controlled this compound experiment.

G BMP BMP Ligand Receptor ALK2/3/6 Receptors BMP->Receptor SMAD SMAD1/5/8 Receptor->SMAD Phosphorylation pSMAD pSMAD1/5/8 SMAD->pSMAD Id1 Id1 Expression pSMAD->Id1 Upregulation Proliferation Cell Proliferation Id1->Proliferation This compound This compound This compound->Receptor Inhibition

Caption: Simplified BMP signaling pathway and the point of this compound inhibition.

G cluster_1 Genetic Knockdown Logic F Wild-Type Cells H This compound Treatment F->H G ALK2/3/6 Knockdown Cells G->H I Observed Phenotype (e.g., Reduced Migration) H->I J No Significant Change in Phenotype H->J

Caption: Logical flow of a genetic knockdown negative control experiment.

Conclusion

The judicious use of negative controls is indispensable for generating high-quality, reproducible data in studies involving the BMP inhibitor this compound. By incorporating vehicle controls, comparative inhibitor analysis, and genetic knockdown of target receptors into their experimental design, researchers can confidently elucidate the specific roles of the BMP signaling pathway in their systems of interest. This guide provides a foundational framework to assist scientists in designing and interpreting their this compound experiments with the utmost scientific rigor.

Orthogonal Approaches to Validate DMH2 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DMH2, a selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, with other relevant small molecules. It details orthogonal validation methods to confirm its mechanism of action and target engagement, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the intracellular kinase domain of BMP type I receptors, specifically ALK2, ALK3, and ALK6. By inhibiting these receptors, this compound blocks BMP-mediated signaling pathways, which are crucial in various biological processes, including cell growth, differentiation, and apoptosis. Its potential as a therapeutic agent is being explored in areas such as cancer and regenerative medicine. This guide outlines several orthogonal experimental approaches to validate the biological activity and specificity of this compound and compares its performance with other known BMP pathway inhibitors.

Data Presentation: Comparative Inhibitor Profiling

The following table summarizes the inhibitory activity of this compound and its analogs against a panel of kinases, highlighting their potency and selectivity. This data is crucial for selecting the appropriate tool compound for specific research applications and for interpreting experimental outcomes.

CompoundTargetIC50 / KiSelectivity ProfileReference
This compound ALK2Ki = 43 nMHighly selective for BMP type I receptors over ALK4, ALK5, BMPR2, AMPK, and VEGFR2. Also binds TGFBR2 (Ki = 85 nM).
ALK3Ki = 5.4 nM
ALK6Ki < 1 nM
DMH1 ALK1IC50 = 27 nMA potent and selective BMP inhibitor.[1]
ALK2IC50 = 107.9 nM[1][2]
ALK3IC50 < 5 nM[1]
ALK6IC50 = 47.6 nM[1]
LDN-193189 ALK1IC50 = 0.8 nMA selective BMP signaling inhibitor with over 200-fold selectivity for BMP versus TGF-β.[3][4]
ALK2IC50 = 0.8 nM / 5 nM[3][4][5]
ALK3IC50 = 5.3 nM / 30 nM[3][4][5]
ALK6IC50 = 16.7 nM[3][4]
Dorsomorphin ALK2, ALK3, ALK6Potent inhibitorThe first-identified small molecule inhibitor of BMP type I receptors, also potently inhibits other kinases like AMPK.[6]

Mandatory Visualization

BMP Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical BMP signaling pathway, highlighting the point of intervention for this compound and other type I receptor inhibitors.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand Type_II_R Type II Receptor BMP_ligand->Type_II_R 1. Binding R_complex Receptor Complex ALK2_3_6 Type I Receptor (ALK2/3/6) SMAD1_5_8 SMAD1/5/8 ALK2_3_6->SMAD1_5_8 3. Phosphorylation Type_II_R->ALK2_3_6 2. Phosphorylation pSMAD1_5_8 pSMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 SMAD_complex SMAD Complex pSMAD1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus 4. Translocation gene_transcription Target Gene Transcription nucleus->gene_transcription 5. Regulation This compound This compound This compound->ALK2_3_6 Inhibition

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Orthogonal Validation Approaches

This diagram outlines the workflow for three key orthogonal assays used to validate the findings related to this compound.

Orthogonal_Validation_Workflow cluster_cellular_assays Cellular Assays cluster_pathway_activity Pathway Activity cluster_target_engagement Target Engagement start Cell Culture (e.g., C2C12, HEK293T) treatment Treatment with this compound and Controls start->treatment smad_assay In-Cell Western: pSMAD1/5/8 Levels treatment->smad_assay alp_assay Alkaline Phosphatase Activity Assay treatment->alp_assay cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa nanobret NanoBRET Assay treatment->nanobret smad_readout Quantify pSMAD (Luminescence/Fluorescence) smad_assay->smad_readout alp_readout Measure ALP Activity (Colorimetric/Fluorometric) alp_assay->alp_readout cetsa_readout Analyze Protein Stability (Western Blot/MS) cetsa->cetsa_readout nanobret_readout Measure BRET Signal (Luminescence) nanobret->nanobret_readout

Caption: Workflow for orthogonal validation of this compound activity.

Experimental Protocols

In-Cell Western for SMAD1/5/8 Phosphorylation

This assay directly measures the phosphorylation of SMAD1/5/8, the downstream effectors of the BMP type I receptors, providing a quantitative measure of pathway inhibition.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., C2C12) in a 96-well plate and grow to confluence.

  • Serum Starvation: Wash cells with PBS and serum-starve overnight in a low-serum medium (e.g., 1% FBS).[7]

  • Inhibitor Treatment: Treat cells with various concentrations of this compound or control compounds for 30 minutes.[7]

  • Ligand Stimulation: Add a BMP ligand (e.g., BMP-2 or BMP-4) to stimulate the pathway and incubate for 30 minutes.[7]

  • Fixation and Permeabilization: Fix the cells with methanol and then permeabilize with a suitable buffer.[7]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 2% BSA in PBS).[7]

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled).[7]

  • Detection: Add the appropriate substrate (e.g., ECL for HRP or read fluorescence) and quantify the signal using a plate reader.[7]

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This functional assay assesses the ability of this compound to inhibit BMP-induced osteogenic differentiation, for which ALP is an early marker.[8][9]

Methodology:

  • Cell Seeding: Seed mesenchymal stem cells or pre-osteoblastic cells (e.g., C2C12) in a multi-well plate.

  • Differentiation Induction: Induce osteogenic differentiation by adding a BMP ligand in the presence of various concentrations of this compound or control compounds.

  • Culture: Culture the cells for several days (e.g., 3-7 days), replacing the medium with fresh differentiation medium and inhibitors as required.

  • Cell Lysis: Wash the cells with PBS and lyse them to release intracellular ALP.[8]

  • ALP Activity Measurement: Add a substrate for ALP, such as p-nitrophenyl phosphate (pNPP), which is converted to a colored product.[10]

  • Quantification: Measure the absorbance at the appropriate wavelength and normalize the ALP activity to the total protein content of each sample.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the cell suspension to a range of temperatures to induce protein denaturation.[12]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]

  • Protein Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Analyze the amount of soluble target protein (e.g., ALK2, ALK3, or ALK6) at each temperature by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.[11][12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target. It measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.

Methodology:

  • Cell Transfection: Co-express the BMP receptor of interest (e.g., ALK3) fused to NanoLuc® luciferase and a suitable fluorescent energy acceptor in cells.

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target receptor, along with varying concentrations of the unlabeled competitor compound (this compound).

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • BRET Measurement: Measure the BRET signal, which is the ratio of the acceptor emission to the donor emission. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.

References

DMH2: A Potential Challenger to Standard Therapies in Oncology and Rare Genetic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DMH2, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, is emerging as a compelling candidate in preclinical research for the treatment of non-small cell lung cancer (NSCLC) and the ultra-rare genetic disorder, Fibrodysplasia Ossificans Progressiva (FOP). While still in the early stages of investigation, this compound presents a targeted therapeutic approach that may offer advantages over current standard-of-care treatments for these debilitating diseases.

Targeting the BMP Signaling Pathway

This compound exerts its effects by inhibiting the activity of BMP type I receptors, specifically ALK2, ALK3, and ALK6. The BMP signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation has been implicated in the progression of certain cancers and is the primary driver of heterotopic ossification in FOP. By blocking this pathway, this compound aims to halt or reverse the pathological processes in these conditions.

This compound in Non-Small Cell Lung Cancer (NSCLC)

Current standard treatments for NSCLC are diverse and depend on the specific subtype and genetic markers of the tumor. They can include surgery, radiation therapy, chemotherapy, targeted therapies, and immunotherapies. However, resistance to treatment and disease progression remain significant challenges.

Preclinical studies have demonstrated that this compound can induce cell death and inhibit the growth of NSCLC cells in vitro. The mechanism of action involves the downregulation of Id1 and Id3, proteins that are critical for tumor cell proliferation and survival. While direct comparative clinical data is not yet available, the targeted nature of this compound offers a potential advantage over traditional chemotherapy, which can have widespread systemic side effects. Further research is needed to evaluate its efficacy and safety in comparison to established NSCLC therapies.

A Novel Approach for Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a devastating genetic disorder characterized by the progressive formation of bone in muscles, tendons, and ligaments, leading to severe disability and a shortened lifespan. The current standard of care for FOP is largely supportive, focusing on symptomatic relief with high-dose corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) to manage painful flare-ups. In 2023, palovarotene, a retinoic acid receptor gamma (RARγ) agonist, became the first FDA-approved treatment for FOP. Palovarotene works by inhibiting the chondrogenesis phase of endochondral bone formation.[1][2][3]

This compound offers a different and more direct mechanism of action by targeting the mutated ALK2 receptor, the underlying cause of FOP. Preclinical studies on other ALK2 inhibitors with similar mechanisms, such as BLU-782 and saracatinib, have shown promise in mouse models of FOP, effectively preventing heterotopic ossification.[4][5][6][7][8] While direct comparative studies between this compound and palovarotene are not yet available, the potential to directly inhibit the primary driver of the disease is a significant area of interest for the FOP research community.

Comparative Data Summary

At present, a direct quantitative comparison of this compound with standard treatments from clinical trials is not possible due to the early stage of this compound's development. The following tables summarize the available preclinical data for this compound and comparative information for standard FOP treatments.

Table 1: Preclinical Efficacy of this compound in NSCLC

Cell LineTreatmentEffect
NSCLC CellsThis compoundInhibition of cell growth, induction of apoptosis
NSCLC CellsThis compoundDownregulation of Id1 and Id3 expression

Table 2: Comparison of Therapeutic Approaches for FOP

TreatmentMechanism of ActionKnown AdvantagesKnown Disadvantages/Limitations
This compound (preclinical) Inhibition of BMP type I receptors (ALK2, ALK3, ALK6)Directly targets the primary genetic driver of FOP.Limited data available; no clinical trial results yet.
Palovarotene Retinoic acid receptor gamma (RARγ) agonistFirst approved targeted therapy for FOP; reduces new bone formation.[1][3]Potential for side effects including premature physeal closure in growing children.[9]
Corticosteroids/NSAIDs Anti-inflammatoryProvide symptomatic relief during painful flare-ups.Do not prevent the underlying disease progression; long-term use has significant side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the scientific community to evaluate and build upon these findings.

In Vitro Assessment of this compound on NSCLC Cell Viability

Objective: To determine the effect of this compound on the proliferation and survival of non-small cell lung cancer cell lines.

Methodology:

  • Cell Culture: Human NSCLC cell lines are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Viability Assay: After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo).[10][11]

  • Data Analysis: The absorbance or luminescence readings are measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) of this compound.

In Vivo Xenograft Model of NSCLC

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or B-NDG mice) are used to prevent rejection of human tumor cells.[12]

  • Tumor Implantation: Human NSCLC cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and injected subcutaneously into the flanks of the mice.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_Ligand BMP Ligand TypeII_Receptor Type II Receptor BMP_Ligand->TypeII_Receptor TypeI_Receptor Type I Receptor (ALK2/3/6) TypeII_Receptor->TypeI_Receptor Phosphorylates SMADs SMAD 1/5/8 TypeI_Receptor->SMADs Phosphorylates SMAD_Complex SMAD Complex SMADs->SMAD_Complex SMAD4 SMAD 4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., Id1, Id3) Nucleus->Gene_Transcription Regulates This compound This compound This compound->TypeI_Receptor Inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

FOP_Pathogenesis_and_Treatment cluster_fop FOP Pathogenesis cluster_treatments Therapeutic Intervention ACVR1_Mutation ACVR1 (ALK2) Mutation BMP_Hypersensitivity BMP Pathway Hypersensitivity ACVR1_Mutation->BMP_Hypersensitivity Endochondral_Ossification Endochondral Ossification BMP_Hypersensitivity->Endochondral_Ossification Heterotopic_Bone Heterotopic Bone Formation Endochondral_Ossification->Heterotopic_Bone This compound This compound This compound->BMP_Hypersensitivity Inhibits Palovarotene Palovarotene Palovarotene->Endochondral_Ossification Inhibits (Chondrogenesis)

Caption: Pathogenesis of FOP and the mechanisms of action of this compound and Palovarotene.

Future Outlook

The development of this compound represents a promising advancement in the targeted therapy of diseases driven by aberrant BMP signaling. While the preclinical data are encouraging, further rigorous investigation, including head-to-head comparative studies and eventually, well-designed clinical trials, will be essential to fully elucidate the advantages of this compound over existing standard treatments. For patients with NSCLC and FOP, the continued exploration of novel therapeutic agents like this compound offers hope for more effective and less toxic treatment options in the future.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2-Dimethylhydrazine (DMH)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 1,2-Dimethylhydrazine. It is intended for researchers, scientists, and drug development professionals. All waste must be handled in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

1,2-Dimethylhydrazine (DMH) is a hazardous chemical that requires special handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. It is classified as a carcinogen and is toxic to aquatic organisms, potentially causing long-term adverse effects in aquatic environments.[1][2] This material and its container must be disposed of as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of a spill, immediately clean it up while wearing protective clothing. For minor spills, use dry clean-up procedures to avoid generating dust.[1] For major spills, evacuate the area and alert emergency responders.[1][2]

Quantitative Data for 1,2-Dimethylhydrazine

The following table summarizes key quantitative data for 1,2-Dimethylhydrazine, relevant to its safe handling and disposal.

PropertyValueSource
Oral (rat) LD50100 mg/kg[1][2]
Subcutaneous (rat) LD50122 mg/kg[1][2]
Intraperitoneal (mouse) LD5095 mg/kg[1][2]
Subcutaneous (mouse) LD5025.4 mg/kg[1][2]
Subcutaneous (hamster) LD5050 mg/kg[1][2]
Flash Point5°F (-15°C)[3]
Lower Explosive Limit (LEL)2% (for 1,1-Dimethylhydrazine)[3]
Upper Explosive Limit (UEL)95% (for 1,1-Dimethylhydrazine)[3]
Specific Gravity0.83 (water = 1)[3]
Boiling Point178°F (81°C)[3]
Melting Point-16°F (-9°C)[3]
Molecular Weight60.12[3]

Step-by-Step Disposal Protocol

The disposal of 1,2-Dimethylhydrazine must be managed as a hazardous waste stream. Do not discharge it into sewers or waterways.[2]

  • Containment: Place the 1,2-Dimethylhydrazine waste in a suitable, tightly closed container.[1][3] Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name.

  • Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials.[3]

  • Incompatible Materials: Avoid contact with oxidizing agents (such as perchlorates, peroxides, nitrates), strong acids (such as hydrochloric, sulfuric, and nitric), and strong bases (such as sodium hydroxide and potassium hydroxide).[3] Reactions with these substances can result in fires and explosions.[3]

  • Waste Collection: Arrange for collection by your institution's authorized hazardous waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Empty Containers: Empty containers may retain hazardous residue and should be treated as hazardous waste.[1] Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 1,2-Dimethylhydrazine.

DMH_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify DMH Waste wear_ppe Wear Appropriate PPE start->wear_ppe contain_waste Place in a Suitable, Sealed Container wear_ppe->contain_waste label_waste Label as 'Hazardous Waste' with Chemical Name contain_waste->label_waste store_safely Store in a Cool, Well-Ventilated Area label_waste->store_safely check_incompatibility Separate from Incompatible Materials store_safely->check_incompatibility contact_ehs Contact Institutional EHS for Pickup check_incompatibility->contact_ehs dispose_waste Transfer to Authorized Hazardous Waste Personnel contact_ehs->dispose_waste end End: Disposal Complete dispose_waste->end

Caption: Workflow for the safe disposal of 1,2-Dimethylhydrazine waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.